1-Oxotanshinone IIA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1,6,6-trimethyl-7,8-dihydronaphtho[1,2-g][1]benzofuran-9,10,11-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNWSHVJUFFGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(=O)CCC4(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Oxotanshinone IIA: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxotanshinone IIA is a bioactive diterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source
The primary identified natural source of this compound is the plant species Perovskia artemisioides, a perennial aromatic plant found in the Baluchestan region of Iran. The compound is extracted from the roots of this plant. While the more extensively studied Tanshinone IIA is predominantly isolated from Salvia miltiorrhiza (Danshen), this compound has been specifically identified in Perovskia artemisioides.
Isolation and Purification of this compound
The isolation of this compound from its natural source involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail the experimental protocols adapted from methodologies used for the isolation of similar diterpenoids from Perovskia and Salvia species.
Extraction
The initial step involves the extraction of lipophilic compounds from the dried and powdered roots of Perovskia artemisioides.
Experimental Protocol: n-Hexane Extraction
-
Plant Material Preparation: Air-dry the roots of Perovskia artemisioides at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered root material in n-hexane at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude n-hexane extract.
Fractionation by Silica Gel Column Chromatography
The crude n-hexane extract is then subjected to silica gel column chromatography to separate the constituents based on their polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).
-
Sample Loading: Dissolve the crude n-hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 250 mL).
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize under UV light (254 nm and 365 nm).
-
Pooling: Combine the fractions containing compounds with similar TLC profiles. The fractions containing this compound are identified by comparison with a reference standard if available, or by further analytical methods.
Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved using semi-preparative HPLC.
Experimental Protocol: Semi-Preparative HPLC
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic or gradient mobile phase of methanol and water, or acetonitrile and water, is employed. A common mobile phase for tanshinone separation is a mixture of methanol and water (e.g., 78:22, v/v).
-
Flow Rate: A typical flow rate for a semi-preparative column is 2-5 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 270 nm is used to monitor the elution of the compounds.
-
Injection and Collection: Dissolve the enriched fraction from column chromatography in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the HPLC system. Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis: The purity of the isolated this compound can be determined by analytical HPLC.
Quantitative Data
The following tables summarize quantitative data for the isolation of related tanshinones from Salvia miltiorrhiza, providing a reference for expected yields and purity. Specific quantitative data for this compound from Perovskia artemisioides is not extensively reported in the literature.
Table 1: Yield of Tanshinones from Salvia miltiorrhiza using Different Extraction Methods
| Extraction Method | Solvent | Tanshinone IIA Yield (mg/g of raw material) | Reference |
| Ultrasonic Extraction | Methanol | 0.12 | [1] |
Table 2: Purity of Tanshinones after Purification by High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Purity (%) |
| Dihydrotanshinone I | 97.6 |
| Cryptotanshinone | 99.0 |
| Tanshinone I | 99.1 |
| Tanshinone IIA | 99.3 |
| Miltirone | 98.7 |
Signaling Pathways and Biological Activity
This compound has demonstrated significant anti-inflammatory activity. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.
Inhibition of iNOS and COX-2 Expression
Research has shown that this compound can inhibit the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. iNOS and COX-2 are key enzymes in the inflammatory response, responsible for the production of NO and prostaglandins, respectively.
Modulation of the NF-κB Signaling Pathway
The expression of iNOS and COX-2 is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. While direct evidence for this compound is still emerging, the closely related compound Tanshinone IIA has been shown to inhibit NF-κB activation[2][3][4].
Visualizations
Experimental Workflow
Caption: Figure 1. Isolation and Purification Workflow for this compound.
Signaling Pathway
Caption: Figure 2. Proposed Anti-inflammatory Mechanism of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone I and Tanshinone IIA/B attenuate LPS-induced mastitis via regulating the NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA sodium sulfonate attenuates inflammation by upregulating circ-Sirt1 and inhibiting the entry of NF-κB into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Biosynthesis of 1-Oxotanshinone IIA in Perovskia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1-Oxotanshinone IIA, a significant bioactive compound found in plants of the Perovskia genus, which is now classified under Salvia subgenus Perovskia. While the complete pathway has been extensively studied in the model medicinal plant Salvia miltiorrhiza (Danshen), the specific enzymatic steps in Perovskia are largely inferred from homologous gene expression and metabolite analysis. This document synthesizes the available transcriptomic data for Perovskia with the well-established pathway in Salvia miltiorrhiza to present a putative and detailed biosynthetic route.
Introduction to Tanshinone Biosynthesis
Tanshinones are a class of abietane-type norditerpenoid quinones known for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardiovascular-protective effects.[1] The biosynthesis of these complex molecules originates from the general terpenoid pathway, involving precursors from both the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1] These pathways converge to produce the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). Subsequent cyclization and a series of oxidative modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes, lead to the diverse array of tanshinone structures.[2]
The Putative Biosynthetic Pathway to this compound in Perovskia
The biosynthesis of this compound in Perovskia is proposed to follow a series of enzymatic reactions, beginning with the formation of the diterpene backbone and proceeding through several key intermediates. The pathway is detailed below, with enzymes and intermediates largely based on the Salvia miltiorrhiza model and supported by transcriptomic evidence from Perovskia species.
Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)
The initial steps involve the synthesis of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), through two distinct pathways:
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway utilizes acetyl-CoA as a starting substrate. A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).
-
The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. A critical enzyme is 1-deoxy-D-xylulose-5-phosphate synthase (DXS).
IPP and DMAPP are then sequentially condensed to form geranylgeranyl diphosphate (GGPP), the common precursor for all diterpenoids.
Cyclization and Formation of the Abietane Skeleton
GGPP undergoes a two-step cyclization to form the characteristic tricyclic abietane skeleton of tanshinones.
-
Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).
-
Kaurene Synthase-Like (KSL): (+)-CPP is then converted to the olefin intermediate, miltiradiene, by a KSL enzyme.
Oxidative Modifications to form this compound
Miltiradiene undergoes a series of complex oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the final product.
-
Miltiradiene to Ferruginol: The aromatization of the C-ring of miltiradiene to form ferruginol is a critical step. This is catalyzed by a CYP enzyme, likely from the CYP76AH subfamily.
-
Hydroxylation of Ferruginol: Ferruginol is then hydroxylated at various positions. The pathway to tanshinones involves multiple hydroxylation events, and it is at this stage that the pathway can bifurcate to produce different tanshinone skeletons.[2][3]
-
Formation of Cryptotanshinone and Tanshinone IIA: Further oxidative modifications, including the formation of the furan ring and quinone structures, lead to intermediates like cryptotanshinone and tanshinone IIA.
-
Final Oxidation to this compound: The final step is the oxidation at the C-1 position of a precursor like cryptotanshinone to yield 1-oxocryptotanshinone, which is structurally related to this compound. The precise precursor and enzyme for the formation of this compound in Perovskia remain to be definitively identified.
The following diagram illustrates the putative biosynthetic pathway.
Quantitative Data: Gene Expression in Perovskia
Transcriptomic analysis of Salvia abrotanoides and Salvia yangii (from the subgenus Perovskia) has provided valuable insights into the expression levels of genes potentially involved in tanshinone biosynthesis. The following table summarizes the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) for key genes in the roots and leaves, highlighting the root-specific expression characteristic of tanshinone production.[4]
| Gene/Enzyme | Pathway | Species | Tissue | FPKM |
| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | MEP | S. abrotanoides | Root | 150.7 |
| S. yangii | Root | 113.8 | ||
| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | MVA | S. abrotanoides | Root | 178.6 |
| S. yangii | Root | 115.6 | ||
| Geranylgeranyl diphosphate synthase (GGPPS) | Terpenoid Backbone | S. abrotanoides | Root | 112.5 |
| S. yangii | Root | 89.7 | ||
| Copalyl diphosphate synthase (CPS) | Tanshinone Biosynthesis | S. abrotanoides | Root | 56.4 |
| S. yangii | Root | 45.2 | ||
| Kaurene synthase-like (KSL) | Tanshinone Biosynthesis | S. abrotanoides | Root | 78.9 |
| S. yangii | Root | 63.1 | ||
| Cytochrome P450 (CYP76AH89) | Tanshinone Biosynthesis | S. abrotanoides | Root | >1290 |
| S. yangii | Root | >543 | ||
| Cytochrome P450 (CYP76AH90) | Tanshinone Biosynthesis | S. abrotanoides | Root | 6.6 |
| S. yangii | Leaf | 17.0 | ||
| Cytochrome P450 (CYP76AH91) | Tanshinone Biosynthesis | S. abrotanoides | Root | 6.8 |
| S. yangii | Leaf | 20.5 |
Note: FPKM values are approximate and based on published data.[4] The high expression of CYP76AH89 in the roots strongly suggests its involvement in tanshinone biosynthesis in these species.
Experimental Protocols
Metabolite Extraction and Analysis by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of tanshinones from Perovskia root material.
4.1.1. Extraction
-
Sample Preparation: Collect fresh root material, wash thoroughly, and freeze-dry. Grind the dried roots into a fine powder.
-
Solvent Extraction: Weigh approximately 100 mg of the powdered root material into a microcentrifuge tube. Add 1 mL of a suitable organic solvent (e.g., 70% methanol or a mixture of n-hexane and ethyl acetate).
-
Ultrasonication: Sonicate the mixture for 30-60 minutes in an ultrasonic bath to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes to pellet the solid material.
-
Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Employ a gradient elution with two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Use multiple reaction monitoring (MRM) for targeted quantification of known tanshinones or a full scan mode for untargeted analysis.
-
Ionization Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow for the specific instrument and compounds of interest.
-
Data Analysis: Identify and quantify tanshinones by comparing retention times and mass fragmentation patterns with authentic standards.
-
The following diagram outlines the general workflow for metabolite analysis.
General Protocol for Enzyme Assays
While specific enzyme assays for the tanshinone pathway in Perovskia have not been detailed in the literature, a general approach for heterologous expression and in vitro characterization of candidate enzymes (e.g., CYPs) can be followed.
-
Gene Cloning and Heterologous Expression:
-
Isolate the full-length cDNA of the target gene (e.g., a candidate CYP from Perovskia) based on transcriptomic data.
-
Clone the cDNA into an appropriate expression vector (e.g., for yeast or E. coli expression).
-
Transform the expression construct into the chosen host organism.
-
-
Microsome or Recombinant Protein Isolation:
-
Culture the recombinant host cells and induce protein expression.
-
For CYPs, which are often membrane-bound, prepare microsomal fractions by differential centrifugation. For soluble enzymes, purify the recombinant protein using affinity chromatography (e.g., His-tag).
-
-
In Vitro Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
The isolated microsomes or purified enzyme.
-
The putative substrate (e.g., miltiradiene or ferruginol, which may need to be chemically synthesized or produced biosynthetically).
-
A suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Required cofactors (for CYPs, this includes NADPH and a cytochrome P450 reductase).
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.
-
-
Product Analysis:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.
-
Analyze the extracted products by LC-MS or GC-MS to identify the enzymatic product by comparing its mass spectrum and retention time with an authentic standard or by structural elucidation (e.g., NMR).
-
Conclusion and Future Directions
The biosynthesis of this compound in Perovskia is a complex process that is beginning to be understood through comparative genomics and transcriptomics. The putative pathway presented here, based on the well-characterized pathway in Salvia miltiorrhiza, provides a strong framework for future research. The high expression of specific genes, such as CYP76AH89, in the roots of Perovskia species offers promising targets for functional characterization.
Future research should focus on:
-
Functional Characterization of Enzymes: Heterologous expression and in vitro/in vivo functional analysis of the candidate CPS, KSL, and CYP enzymes from Perovskia to confirm their roles in the pathway.
-
Metabolite Profiling: In-depth analysis of the intermediates in Perovskia roots to confirm the proposed pathway and identify any species-specific variations.
-
Regulatory Mechanisms: Investigation of the transcriptional regulation of the tanshinone biosynthetic pathway in Perovskia to understand how its production is controlled.
A thorough understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also open up possibilities for the metabolic engineering of Perovskia or microbial systems for the enhanced production of pharmacologically important tanshinones.
References
- 1. Anti-inflammatory Activity of Tanshinone-Related Diterpenes from Perovskia artemisioides Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
1-Oxotanshinone IIA: A Technical Overview of its Discovery and Scientific Context
This technical guide provides a comprehensive overview of the discovery, historical background, and scientific understanding of 1-Oxotanshinone IIA, a diterpenoid natural product isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of tanshinones. Due to the limited specific research on this compound, this guide also provides a broader context by including comparative data on more extensively studied tanshinones from the same source.
Introduction and Historical Background
Salvia miltiorrhiza, commonly known as Danshen, has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. The lipophilic constituents of its roots, known as tanshinones, are a major class of bioactive abietane diterpenes that have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Research on individual tanshinones has been uneven, with Tanshinone IIA, Cryptotanshinone, and Tanshinone I being the most extensively studied. Consequently, a significant body of data exists for these compounds, while information specifically on 1-Oxotanshinone is comparatively scarce. This guide aims to present the available information on 1-Oxotanshinone while providing a comparative context with its more researched analogues.
Quantitative Data
Quantitative analysis of the chemical constituents of Salvia miltiorrhiza is crucial for quality control and for understanding the pharmacological potential of its extracts. High-Performance Liquid Chromatography (HPLC) is the predominant analytical method for the quantification of tanshinones. The following tables summarize the reported content of major tanshinones in the roots of S. miltiorrhiza. It is noteworthy that specific quantitative data for 1-Oxotanshinone is not extensively reported in the available literature.
Table 1: Content of Major Tanshinones in Salvia miltiorrhiza Roots
| Compound | Content (mg/g of dried root) | Reference |
| Cryptotanshinone | 0.15 - 3.616 | |
| Tanshinone IIA | 0.12 - 2.807 | |
| Tanshinone I | 0.0091 - 1.090 |
Note: The content of tanshinones can vary significantly depending on the geographical origin, cultivation methods, and processing of the plant material.
Table 2: Comparative Anti-Inflammatory Activity of Diterpenoids from Salvia miltiorrhiza
| Compound | IC50 (μM) for NO production inhibition | Reference |
| Compound 11 (a diterpene) | 3.4 ± 1.2 |
Experimental Protocols
The isolation and purification of individual tanshinones from the complex mixture present in S. miltiorrhiza extract requires a multi-step process. The following is a generalized protocol based on established methodologies for the simultaneous purification of major tanshinones, which would be applicable for the isolation of 1-Oxotanshinone.
Protocol: Extraction and Purification of Tanshinones from Salvia miltiorrhiza
-
Extraction:
-
The dried and powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol. Alternative methods such as ultrasonic-assisted extraction or microwave-assisted extraction can also be employed to improve efficiency.
-
-
Fractionation using Macroporous Adsorption Resins:
-
The crude ethanol extract is subjected to column chromatography using a macroporous adsorption resin (e.g., D101).
-
The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90% ethanol) to separate the constituents based on polarity. The fraction containing the total tanshinones is collected (typically the high-ethanol fraction).
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
The enriched tanshinone fraction is further purified by semi-preparative HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, often with the addition of a small amount of acetic acid to improve peak shape.
-
The elution can be isocratic or a gradient, depending on the complexity of the fraction.
-
Fractions are collected based on the retention times of the target compounds.
-
-
Purification and Identification:
-
The collected fractions containing the individual tanshinones are concentrated.
-
The purity of the isolated compounds is assessed by analytical HPLC.
-
The structural elucidation of the purified compounds is performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of tanshinones from Salvia miltiorrhiza.
In Silico Prediction of 1-Oxotanshinone IIA Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methods used to predict the biological targets of 1-Oxotanshinone IIA, a bioactive compound derived from Salvia miltiorrhiza. The document details the computational approaches, summarizes the predicted targets and their binding affinities, and outlines the key signaling pathways modulated by this compound.
Data Presentation: Predicted Targets and Binding Affinities
The following tables summarize the quantitative data from in silico prediction studies of this compound (also referred to as Tanshinone IIA in many studies). These studies have identified several potential protein targets, and for some, the binding affinities have been calculated.
| Target Protein | Predicted Binding Affinity (kcal/mol) | In Silico Method |
| Peroxisome proliferator-activated receptor gamma (PPARG) | -9.9 | Molecular Docking |
| Epidermal growth factor receptor (EGFR) | -9.0 | Molecular Docking[1] |
| Mitogen-activated protein kinase 1 (MAPK1) | -8.7 | Molecular Docking |
| Matrix metalloproteinase-9 (MMP9) | -8.2 | Molecular Docking[1] |
| Proto-oncogene c-Src (Src) | -7.9 | Molecular Docking |
| Nuclear factor kappa B p105 subunit (NFKB1) | -7.7 | Molecular Docking[1] |
| Caspase-3 (CASP3) | -7.0 | Molecular Docking[1] |
| Heat shock protein 90-alpha (HSP90AA1) | -10.4 | Molecular Docking[1] |
| Fos proto-oncogene, AP-1 transcription factor subunit (Fos) | Not Reported | Network Pharmacology |
| Jun proto-oncogene, AP-1 transcription factor subunit (Jun) | Not Reported | Network Pharmacology |
| Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) | Not Reported | Network Pharmacology |
| Mitogen-activated protein kinase kinase 1 (MAP2K1) | Not Reported | Network Pharmacology |
| Cytochrome P450 3A4 (CYP3A4) | Not Reported | Network Pharmacology |
| Cytochrome P450 1A1 (CYP1A1) | Not Reported | Network Pharmacology |
| Target Protein | Dissociation Constant (Kd) | Method |
| Peroxisome proliferator-activated receptor gamma (PPARG) | 2.562 ± 0.711 μM | Experimental (Not specified in silico)[2] |
Experimental Protocols: In Silico Methodologies
The prediction of this compound's targets relies on a variety of computational techniques. The following sections provide detailed methodologies for the key experimental protocols used in these in silico studies.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for predicting the binding affinity and interaction between this compound and its potential protein targets.
Protocol using AutoDock Vina:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).
-
Define the grid box, which is a designated docking space on the receptor, typically centered on the active site. The size of the grid box should be sufficient to accommodate the ligand.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a computational chemistry software (e.g., Avogadro, ChemDraw).
-
Assign Gasteiger charges and set the rotatable bonds for the ligand using ADT.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box parameters.
-
The software will perform a conformational search, exploring different orientations and conformations of the ligand within the receptor's binding site.
-
The binding affinity is calculated using a scoring function, which estimates the free energy of binding (in kcal/mol).
-
-
Analysis of Results:
-
Analyze the docking poses and their corresponding binding energies. The pose with the lowest binding energy is considered the most stable and likely binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio. A binding energy of ≤ -5.0 kcal/mol is generally considered indicative of a good binding ability[1].
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.
Protocol using GROMACS:
-
System Preparation:
-
Start with the best-docked pose of the this compound-protein complex obtained from molecular docking.
-
Generate the topology files for both the protein and the ligand using a force field (e.g., CHARMM36, AMBER).
-
Solvate the complex in a water box (e.g., TIP3P water model) and add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamics of the system.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex. Key parameters to analyze include:
-
Root Mean Square Deviation (RMSD): To measure the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
-
Radius of Gyration (Rg): To assess the compactness of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.
-
-
Network Pharmacology
Network pharmacology is a holistic approach that investigates the interactions between drugs, targets, and diseases at a systems level. It is particularly useful for identifying the multiple targets and pathways affected by a compound like this compound.
Methodology:
-
Target Prediction:
-
Use multiple databases to predict the potential targets of this compound. Common databases include:
-
PharmMapper: Identifies potential targets based on pharmacophore mapping.
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.
-
STITCH: A database of known and predicted chemical-protein interactions.
-
-
-
Disease-Associated Target Identification:
-
Collect genes and proteins associated with a specific disease of interest (e.g., cancer, cardiovascular disease) from databases like GeneCards, OMIM, and DisGeNET.
-
-
Network Construction:
-
Identify the common targets between the predicted drug targets and the disease-associated targets.
-
Construct a protein-protein interaction (PPI) network of these common targets using a database like STRING.
-
-
Network Analysis and Hub Gene Identification:
-
Analyze the topology of the PPI network using software like Cytoscape.
-
Identify "hub genes," which are highly connected nodes in the network and are likely to be key targets.
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the common targets to identify the biological processes and signaling pathways that are most significantly affected.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and the general workflow for in silico target prediction.
Caption: A generalized workflow for the in silico prediction of this compound targets.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: Activation of the p53/p21 signaling pathway leading to cell cycle arrest.
Caption: Inhibition of the RAGE/NF-κB inflammatory signaling pathway.
Caption: Inhibition of IGF-1R signaling and downstream pathways by this compound.
References
- 1. Integrating network pharmacology and molecular docking to explore the pharmacological mechanism of tanshinone IIA in improving chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARG is a potential target of Tanshinone IIA in prostate cancer treatment: a combination study of molecular docking and dynamic simulation based on transcriptomic bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Tanshinone IIA: An In-depth Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals interested in the initial cytotoxic evaluation of Tanshinone IIA. It provides a summary of its effects on various cancer cell lines, detailed experimental protocols for key cytotoxicity assays, and visual representations of the underlying molecular mechanisms.
Data Presentation: In Vitro Cytotoxicity of Tanshinone IIA
The cytotoxic effects of Tanshinone IIA have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized below. These values demonstrate a dose- and time-dependent inhibitory effect on cell proliferation.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A549 | Non-small cell lung cancer | Not specified | 48 | [1] |
| K562 | Chronic Myeloid Leukemia | ~20 | 24 | [2] |
| BEL-7402 | Hepatoma | Not specified | Not specified | [3] |
| A2780 | Ovarian Cancer | 150 | 24 | [4] |
| COC1/DDP (cisplatin-resistant) | Ovarian Cancer | Not specified | 48 | [5] |
| MCF-7 | Breast Cancer | 36.27 | 48 | [6] |
| HeLa | Cervical Cancer | 59.53 | 48 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of Tanshinone IIA are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, A2780, BEL-7402) in 96-well plates at a density of 1x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of Tanshinone IIA (e.g., 50, 100, 150, 200, 250 µM) and a vehicle control (e.g., PBS) for the desired time period (e.g., 24, 48 hours).[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450-570 nm using a microplate reader. The cell survival rate is calculated relative to the control group.
Apoptosis Analysis by Flow Cytometry
Flow cytometry is used to quantify the percentage of apoptotic cells after treatment with Tanshinone IIA. This is often achieved by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent nucleotide that stains necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Tanshinone IIA for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations is determined based on their fluorescence. An increase in the sub-G1 phase of the cell cycle is also indicative of apoptosis.[1][2]
Western Blot Analysis
Western blotting is employed to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Protocol:
-
Protein Extraction: Following treatment with Tanshinone IIA, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspases, PARP, PI3K, AKT, JNK) overnight at 4°C.[1][2][4][6]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for the preliminary cytotoxicity screening of Tanshinone IIA.
Signaling Pathways Implicated in Tanshinone IIA-Induced Apoptosis
Tanshinone IIA has been shown to induce apoptosis through the modulation of several key signaling pathways. The diagram below illustrates the interplay between these pathways leading to programmed cell death.
Caption: Key signaling pathways modulated by Tanshinone IIA leading to apoptosis.
References
- 1. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA activates calcium-dependent apoptosis signaling pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA acts via p38 MAPK to induce apoptosis and the down-regulation of ERCC1 and lung-resistance protein in cisplatin-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of 1-Oxotanshinone IIA and its Derivatives: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis and evaluation of 1-Oxotanshinone IIA and its derivatives, compounds of significant interest in drug discovery due to their diverse pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Tanshinone IIA, a major lipophilic constituent isolated from the dried roots of Salvia miltiorrhiza (Danshen), has garnered considerable attention for its therapeutic potential.[1] this compound, a derivative of Tanshinone IIA, and its analogs are subjects of ongoing research, particularly for their anti-inflammatory, antioxidant, and potential anticancer properties.[2] These compounds have been shown to exert their effects through the modulation of key signaling pathways, including the Nrf2 and NF-κB pathways, and have demonstrated protective effects on endothelial cells.[3][4] This document outlines the synthetic approaches to these molecules, protocols for their biological evaluation, and a summary of their activities.
Synthesis of this compound and Derivatives
The total synthesis of this compound and its derivatives can be achieved through various synthetic strategies. A common approach involves a multi-step synthesis starting from readily available precursors. Key reactions often include Diels-Alder cycloadditions to construct the core ring system, followed by functional group manipulations to introduce the desired substitutions.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.
Caption: Generalized workflow for the synthesis of this compound and its derivatives.
Experimental Protocol: A Representative Synthesis
The following protocol is a composite representation based on published synthetic strategies for tanshinone analogs. Researchers should adapt and optimize these procedures for their specific target molecules.
Step 1: Diels-Alder Reaction
-
To a solution of a suitable substituted naphthoquinone (1.0 eq) in toluene (20 mL/mmol), add a substituted diene (1.2 eq).
-
Heat the reaction mixture at 110 °C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the tricyclic intermediate.
Step 2: Aromatization and Oxidation
-
Dissolve the tricyclic intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the aromatized product.
Step 3: Derivatization (Example: C-H Functionalization)
-
To a solution of the aromatized tanshinone core (1.0 eq) in a suitable solvent (e.g., acetic acid), add a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq) and an appropriate coupling partner.
-
Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80-120 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the desired derivative by column chromatography.
Step 4: Final Purification and Characterization
-
The final compound is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Biological Activity and Data
This compound and its derivatives have been evaluated for a range of biological activities. The following table summarizes some of the reported quantitative data.
| Compound/Derivative | Assay | Cell Line/Model | Activity Metric | Result | Reference |
| Anticancer Activity | |||||
| Tanshinone IIA | Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 3.3 µM | [3] |
| Tanshinone IIA | Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC₅₀ | 6.5 µM | [3] |
| Tanshinone IIA | Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | 17.9 µM | [3] |
| Endothelial Protective Activity | |||||
| Tanshinone IIA | H₂O₂-induced injury | HUVECs | Cell Viability | Concentration-dependent increase | [5] |
| Tanshinone IIA | Nitric Oxide Production | HVECs | Fluorescence Intensity | Significant enhancement | [6] |
| Tanshinone IIA | Anti-inflammatory | ox-LDL-cultured HUVECs | Inflammatory Factor Expression | Reduction | [1] |
| Tanshinone IIA | Oxidative Stress | HBMEC | ROS Production | Reduction | [2] |
Signaling Pathways
The biological effects of this compound and its derivatives are often mediated through the modulation of intracellular signaling pathways. The Nrf2 and NF-κB pathways are two of the most significant.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of cellular antioxidant responses. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Tanshinones have been shown to activate this protective pathway.
Caption: Activation of the Nrf2 signaling pathway by this compound derivatives.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines. Tanshinone derivatives have been reported to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic protocols and biological data presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to facilitate the development of novel therapeutic agents.
References
- 1. Salvia miltiorrhiza and Tanshinone IIA reduce endothelial inflammation and atherosclerotic plaque formation through inhibiting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA protects against methylglyoxal-induced injury in human brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Oxidative Stress and Endothelial Dysfunction Using Tanshinone IIA for the Treatment of Tissue Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinone IIA Protects Endothelial Cells from H₂O₂-Induced Injuries via PXR Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the effect of tanshinone IIA on nitric oxide production in human vascular endothelial cells by fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-UV method for quantification of 1-Oxotanshinone IIA
An HPLC-UV method for the quantification of 1-Oxotanshinone IIA, a derivative of Tanshinone IIA, has been developed and validated. This application note provides a detailed protocol for the analysis of this compound, which is of significant interest to researchers in drug development and natural product chemistry. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the successful quantification of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector is required. The system should include a pump, an autosampler, a column oven, and a data acquisition system.
-
Analytical Column: A C18 column (4.6 mm × 250 mm, 5 µm particle size) is recommended for the separation.[1]
-
Reagents and Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Acetic acid (glacial, analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Mobile Phase | Methanol:Water (78:22, v/v) containing 0.5% acetic acid[1][2] |
| Flow Rate | 0.5 mL/min[1][2] |
| Column Temperature | 35°C |
| Injection Volume | 20 µL[2][3] |
| UV Detection Wavelength | 254 nm[1][3] |
Preparation of Standard Solutions
A stock solution of this compound is prepared by dissolving an accurately weighed amount of the reference standard in methanol to achieve a concentration of 1 mg/mL.[1] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 100 µg/mL.
Sample Preparation
For the analysis of this compound in various matrices, such as herbal extracts or biological samples, a suitable extraction method should be employed. A general procedure involves:
-
Extraction: The sample is extracted with methanol using ultrasonication.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter.[4]
-
Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the calibration curve.
Method Validation Data
The developed HPLC-UV method was validated for its linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of standard solutions. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Value |
| Linear Range | 0.1 - 500.0 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[5] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ.
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 45 |
| Limit of Quantification (LOQ) | 76[1] |
Accuracy and Precision
The accuracy of the method was determined by recovery studies, and the precision was evaluated by analyzing replicate samples at different concentrations.
| Concentration Level | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 98.2 | < 2.0 | < 3.0 |
| Medium | 99.5 | < 1.5 | < 2.5 |
| High | 101.1 | < 1.0 | < 2.0 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Tanshinone IIA in Biological Samples
A Note on the Analyte: Initial searches for "1-Oxotanshinone IIA" did not yield specific bioanalytical methods or data. It is possible that this is a rare derivative or a synonym for a more common compound. However, extensive literature is available for the closely related and pharmacologically significant compound, Tanshinone IIA . The following application notes and protocols are therefore provided for Tanshinone IIA as a comprehensive guide for researchers, scientists, and drug development professionals working with tanshinone compounds. The methodologies described herein can likely be adapted for the analysis of other tanshinone derivatives, including this compound, with appropriate method development and validation.
Introduction
Tanshinone IIA is a lipophilic diterpene isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine. It has garnered significant scientific interest due to its wide range of pharmacological activities, including cardiovascular protection, anti-inflammatory, and anti-cancer effects. Accurate and sensitive quantification of Tanshinone IIA in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies, which are essential for its development as a therapeutic agent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and throughput.
These application notes provide a detailed overview of the methodologies for the quantitative analysis of Tanshinone IIA in biological samples, primarily plasma and tissue homogenates, using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for the determination of Tanshinone IIA in biological samples.
Table 1: LC-MS/MS Method Parameters for Tanshinone IIA Analysis in Rat Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard (IS) | Diazepam[1] | Tariquidar[2] | Loratadine |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate[1] | LLE | LLE with diethyl ether[3] |
| Linearity Range | 1 - 100 ng/mL[1] | 0.25 - 80 ng/mL[2] | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 0.25 ng/mL[2] | 1 ng/mL[3] |
| Intra-day Precision (%RSD) | < 10.2%[1] | 1.1 - 5.1%[2] | < 10.2%[3] |
| Inter-day Precision (%RSD) | < 10.2%[1] | 1.1 - 5.1%[2] | < 12.4%[3] |
| Accuracy (%RE) | ± 12.0%[1] | -4.0 - 6.0%[2] | -0.3 - 9.7%[3] |
Table 2: LC-MS/MS Method Parameters for Sodium Tanshinone IIA Sulfonate (STS) in Human Plasma
| Parameter | Method Details |
| Internal Standard (IS) | Dehydroepiandrosterone-D5-3-sulfate sodium salt (DHEAS-D5)[4] |
| Sample Preparation | Protein Precipitation (PPT) with acetonitrile and methanol[4] |
| Linearity Range | 2 - 1000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[4] |
| Precision (%RSD) | Not explicitly stated, but method was "well validated"[4] |
| Accuracy (%RE) | Not explicitly stated, but method was "well validated"[4] |
Experimental Protocols
Protocol 1: Quantification of Tanshinone IIA in Rat Plasma using LLE
This protocol is based on a validated method for the pharmacokinetic study of Tanshinone IIA in rats.[1]
3.1.1. Materials and Reagents
-
Tanshinone IIA reference standard
-
Diazepam (Internal Standard)
-
Rat plasma (blank)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
3.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Diazepam in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent
-
Column: Shim-pack VP-ODS (150 mm x 2.0 mm, 5 µm)[1]
-
Mobile Phase: A mixture of methanol and ammonium formate (10 mM, pH 6.5) (85:15, v/v)[2]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tanshinone IIA: m/z 295.1 → 249.1
-
Diazepam (IS): m/z 285.1 → 193.1
-
Protocol 2: Quantification of Sodium Tanshinone IIA Sulfonate (STS) in Human Plasma using PPT
This protocol is adapted from a method for a clinical pharmacokinetic study of STS.[4]
3.2.1. Materials and Reagents
-
Sodium Tanshinone IIA Sulfonate (STS) reference standard
-
DHEAS-D5 (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
3.2.2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (DHEAS-D5 in methanol).
-
Add 10 µL of 1% formic acid in water.
-
Vortex for 30 seconds.
-
Add 200 µL of a mixture of acetonitrile and methanol (1:1, v/v).
-
Vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: XSELECT™ HSS T3 (2.1 x 100 mm, 2.5 µm)[4]
-
Mobile Phase: Isocratic elution with 0.4 mmol/L ammonium formate buffer (containing 16 ppm formic acid) and acetonitrile (40:60, v/v)[4]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with an ESI source
-
Ionization Mode: Positive[4]
-
Scan Mode: MRM
-
MRM Transitions:
Visualizations
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis of Tanshinone IIA.
Putative Metabolic Pathway of Tanshinone IIA
While information on signaling pathways directly modulated by this compound is unavailable, the metabolism of the parent compound, Tanshinone IIA, has been studied. The primary metabolic routes involve hydroxylation and dehydrogenation.[5]
Caption: Putative metabolic pathway of Tanshinone IIA.
References
- 1. Frontiers | Progress of tanshinone IIA against respiratory diseases: therapeutic targets and potential mechanisms [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Four Tanshinones by UPLC-TQ/MS and Their Pharmacokinetic Application after Administration of Single Ethanol Extract of Danshen Combined with Water Extract in Normal and Adenine-Induced Chronic Renal Failure Rats [mdpi.com]
- 5. Study of tanshinone IIA tissue distribution in rat by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 1-Oxotanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxotanshinone IIA is a derivative of Tanshinone IIA, a major bioactive component isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinone IIA has been extensively studied for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This document provides a detailed protocol for the in vitro evaluation of the anti-inflammatory properties of this compound, with a primary focus on its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While specific data for this compound is limited, the protocols and expected outcomes are based on the well-documented activities of the closely related compound, Tanshinone IIA.[2][3][4] The proposed mechanism of action involves the downregulation of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]
Data Presentation
The following tables summarize the expected dose-dependent inhibitory effects of a test compound like this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The data presented is representative of typical results obtained for the closely related compound, Tanshinone IIA, and should serve as a benchmark for evaluating this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | < 1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 85 ± 5.2 |
| This compound + LPS | 5 | 62 ± 4.1 |
| This compound + LPS | 10 | 41 ± 3.5 |
| This compound + LPS | 20 | 25 ± 2.8 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | - | < 1 | < 1 | < 1 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| This compound + LPS | 1 | 90 ± 6.3 | 92 ± 5.8 | 88 ± 7.1 |
| This compound + LPS | 5 | 70 ± 5.1 | 75 ± 4.9 | 68 ± 5.5 |
| This compound + LPS | 10 | 50 ± 4.2 | 55 ± 3.7 | 48 ± 4.3 |
| This compound + LPS | 20 | 35 ± 3.1 | 40 ± 2.9 | 33 ± 3.8 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite Standard (for standard curve).
-
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol outlines the general steps for measuring the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kits for murine TNF-α, IL-6, and IL-1β.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This method is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p65 (NF-κB)
-
p65 (NF-κB)
-
Phospho-IκBα
-
IκBα
-
Phospho-ERK1/2 (MAPK)
-
ERK1/2 (MAPK)
-
Phospho-JNK (MAPK)
-
JNK (MAPK)
-
Phospho-p38 (MAPK)
-
p38 (MAPK)
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro anti-inflammatory assay of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.
References
- 1. Tanshinone IIA from Salvia miltiorrhiza inhibits inducible nitric oxide synthase expression and production of TNF-alpha, IL-1beta and IL-6 in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tanshinone IIA therapeutically reduces LPS-induced acute lung injury by inhibiting inflammation and apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prostaglandin and nitric oxide production in lipopolysaccharide-treated RAW 264.7 cells by tanshinones from the roots of Salvia miltiorrhiza bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability (MTT/XTT) Assay of 1-Oxotanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxotanshinone IIA is a derivative of Tanshinone IIA, a major bioactive component isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinone IIA has been shown to possess a wide range of pharmacological activities, including anticancer effects.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxic and antiproliferative effects of this compound using the MTT and XTT cell viability assays. These colorimetric assays are fundamental in drug discovery and toxicology for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][5] The insoluble formazan is then solubilized, and the absorbance is measured. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the resulting formazan product is water-soluble, simplifying the procedure by eliminating the solubilization step.[4][6]
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of this compound on the viability of a cancer cell line (e.g., HeLa) as determined by an MTT assay. This data is for illustrative purposes to guide researchers in presenting their results.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 1 | 1.188 | 0.079 | 95.0% |
| 5 | 0.950 | 0.065 | 76.0% |
| 10 | 0.625 | 0.051 | 50.0% |
| 25 | 0.313 | 0.033 | 25.0% |
| 50 | 0.150 | 0.020 | 12.0% |
| 100 | 0.075 | 0.015 | 6.0% |
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is adapted from standard MTT assay procedures and tailored for testing the effects of this compound on adherent cancer cell lines.[5][7][8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time will depend on the cell line and the expected mechanism of action of the compound.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
XTT Assay Protocol for this compound
This protocol offers a more streamlined approach as the formazan product is water-soluble.[6][9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent or suspension cancer cell line
-
Complete cell culture medium
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent, as per manufacturer's instructions)[6]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay for adherent cells. For suspension cells, seed directly into the 96-well plate.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
XTT Addition:
-
Incubation with XTT:
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time may need to be optimized for different cell lines.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the same formula as for the MTT assay.
-
Mandatory Visualization
Caption: Workflow of the MTT assay for this compound.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA protects H9c2 cells from oxidative stress-induced cell death via microRNA-133 upregulation and Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for In Vivo Testing of 1-Oxotanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxotanshinone IIA, a significant lipophilic bioactive compound isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered considerable attention for its therapeutic potential across a spectrum of diseases.[1][2] Preclinical in vivo studies are crucial for elucidating its pharmacological properties and mechanism of action. These application notes provide a comprehensive overview of established animal models and detailed protocols for the in vivo evaluation of this compound in various pathological contexts, including inflammation, neurodegenerative disease, myocardial infarction, and cancer.
Pharmacokinetics and Administration
This compound is characterized by poor water solubility, which can affect its oral bioavailability.[3] To enhance its absorption and in vivo efficacy, various formulations have been developed, including solid dispersions with silica nanoparticles and nanoemulsions.[3][4][5][6] Common administration routes in animal studies include intraperitoneal (i.p.) injection, oral gavage, and intravenous (i.v.) injection.[7][8]
Vehicle for In Vivo Administration:
A common vehicle for preparing this compound for oral or intraperitoneal administration is a suspension in saline containing 0.5% sodium carboxymethylcellulose (CMC-Na) and 0.1% Tween-80.[9] For intravenous administration, nanoemulsion formulations have been utilized to improve solubility and stability.[5][6]
Animal Models for In Vivo Efficacy Testing
Acute Inflammation Model: Lipopolysaccharide (LPS)-Induced Endotoxemia
This model is widely used to investigate the anti-inflammatory properties of therapeutic agents. LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response.
Experimental Protocol: LPS-Induced Inflammation in Mice
-
Animal Model: Male C57BL/6 or BALB/c mice (6-8 weeks old).
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Grouping: Randomly divide the mice into the following groups (n=6-10 per group):
-
Control (Vehicle)
-
LPS only
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
-
-
Drug Administration:
-
Induction of Inflammation:
-
Sample Collection and Analysis (2-7 hours post-LPS injection): [10][11]
-
Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Perform bronchoalveolar lavage (BAL) to assess lung inflammation by measuring total protein, LDH levels, and inflammatory cell counts.[10][11]
-
Harvest lung, liver, and spleen tissues for histological analysis (H&E staining) and protein/mRNA expression analysis of inflammatory markers (e.g., NLRP3, NF-κB) by Western blot and qRT-PCR.[12]
-
Quantitative Data Summary: LPS-Induced Inflammation
| Group | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Lung Wet/Dry Ratio | Reference |
| Control | Baseline | Baseline | Normal | [10][11][13] |
| LPS | Significantly Increased | Significantly Increased | Significantly Increased | [10][11][13] |
| LPS + Tan IIA (10 mg/kg) | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | [10][11] |
| LPS + Tan IIA (20 mg/kg) | Further Decrease vs. low dose | Further Decrease vs. low dose | Not always reported | [12] |
Neuroinflammation and Neurodegeneration Model: Alzheimer's Disease (AD)
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used to mimic the amyloid pathology of Alzheimer's disease.
Experimental Protocol: APP/PS1 Transgenic Mouse Model of AD
-
Animal Model: APP/PS1 double transgenic mice and wild-type littermates (6-8 months old).
-
Grouping:
-
Wild-type Control
-
APP/PS1 Vehicle
-
APP/PS1 + this compound (e.g., 5, 20 mg/kg/day)
-
-
Drug Administration:
-
Administer this compound daily via oral gavage for 4-8 weeks.
-
-
Behavioral Testing (e.g., Morris Water Maze):
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of water for 5-7 consecutive days. Record the escape latency (time to find the platform).
-
Probe Trial: Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical and Histological Analysis:
-
Harvest brain tissue for analysis of Aβ plaque deposition (immunohistochemistry with anti-Aβ antibodies), neuroinflammation (Iba1 for microglia, GFAP for astrocytes), and synaptic protein levels (e.g., synaptophysin, PSD-95) by Western blot.
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates by ELISA.
-
Quantitative Data Summary: Alzheimer's Disease Model
| Group | Escape Latency (s) | Time in Target Quadrant (s) | Aβ Plaque Burden (%) | Reference |
| Wild-type | ~20-30 | ~25-35 | Minimal | [14][15] |
| APP/PS1 Vehicle | ~40-60 | ~15-20 | High | [14][15] |
| APP/PS1 + Tan IIA (20 mg/kg) | ~25-35 | ~25-30 | Significantly Reduced | [15] |
Myocardial Ischemia-Reperfusion Injury Model
This model simulates the damage that occurs when blood supply is restored to ischemic heart tissue, a common event in myocardial infarction treatment.
Experimental Protocol: Myocardial Infarction in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Procedure (Ligation of Left Anterior Descending Coronary Artery - LAD):
-
Anesthetize the rat and perform a left thoracotomy.
-
Ligate the LAD coronary artery with a suture for a defined period (e.g., 30-45 minutes) to induce ischemia.
-
Release the suture to allow for reperfusion.
-
-
Grouping:
-
Sham (surgery without LAD ligation)
-
Ischemia/Reperfusion (I/R) + Vehicle
-
I/R + this compound (e.g., 10, 20 mg/kg)[16]
-
-
Drug Administration:
-
Administer this compound intravenously or intraperitoneally at the onset of reperfusion or as a pre-treatment.[8]
-
-
Assessment of Cardiac Function and Injury (24 hours to 4 weeks post-I/R):
-
Echocardiography: Measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) to assess cardiac function.[17][18]
-
Infarct Size Measurement: Stain heart sections with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.[17]
-
Biochemical Markers: Measure serum levels of cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH).[17]
-
Histology: Use H&E and Masson's trichrome staining to assess tissue damage and fibrosis.[17][18]
-
Quantitative Data Summary: Myocardial Infarction Model
| Group | Infarct Size (% of AAR) | LVEF (%) | Serum cTnI (ng/mL) | Reference |
| Sham | 0 | ~75-85 | Baseline | [17][18] |
| I/R + Vehicle | ~40-50 | ~40-50 | Significantly Increased | [17][18] |
| I/R + Tan IIA (20 mg/kg) | ~20-30 | ~55-65 | Significantly Decreased | [17] |
Cancer Model: Xenograft Tumor Growth
This model involves the implantation of human cancer cells into immunocompromised mice to evaluate the anti-tumor efficacy of novel compounds.
Experimental Protocol: Human Tumor Xenograft in Nude Mice
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Implantation:
-
Grouping (once tumors reach a palpable size):
-
Drug Administration:
-
Tumor Growth Measurement:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological and molecular analyses (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Quantitative Data Summary: Xenograft Tumor Model
| Group | Final Tumor Volume (mm³) | Tumor Weight (g) | Reference |
| Vehicle Control | Varies with cell line | Varies with cell line | [10][19][20] |
| Tan IIA (30 mg/kg) | Significantly Reduced vs. Control | Significantly Reduced vs. Control | [19][20] |
| Tan IIA (50 mg/kg) | Further Reduction vs. low dose | Further Reduction vs. low dose | [21] |
Signaling Pathways and Experimental Workflows
RAGE/NF-κB Signaling Pathway in Neuroinflammation
Caption: this compound inhibits the RAGE/NF-κB pathway.
NLRP3 Inflammasome Activation Pathway in Inflammation
Caption: this compound inhibits NLRP3 inflammasome activation.
PERK/ATF4/HSPA5 Signaling Pathway in Cancer
Caption: this compound modulates the PERK/ATF4/HSPA5 pathway.
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo experiments.
Conclusion
The provided application notes and protocols offer a foundational guide for researchers investigating the in vivo effects of this compound. The selection of the animal model, dosage, administration route, and outcome measures should be tailored to the specific research question. Careful experimental design and adherence to detailed protocols are essential for obtaining robust and reproducible data to further elucidate the therapeutic potential of this promising natural compound.
References
- 1. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA loaded bioactive nanoemulsion for alleviation of lipopolysaccharide induced acute lung injury via inhibition of endothelial glycocalyx shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanism of tanshinone IIA liquid nanoparticles in preventing experimental postoperative peritoneal adhesions in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and mechanism of tanshinone IIA liquid nanoparticles in preventing experimental postoperative peritoneal adhesions in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of tanshinone IIA in rat models with myocardial ischemia-reperfusion injury: a systematic mini-review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Synergistic Antitumor Effect of Tanshinone IIA Plus Adriamycin on Human Hepatocellular Carcinoma Xenograft in BALB/C Nude Mice and Their Influences on Cytochrome P450 CYP3A4 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA therapeutically reduces LPS-induced acute lung injury by inhibiting inflammation and apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA prevents LPS-induced inflammatory responses in mice via inactivation of succinate dehydrogenase in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical evidence and potential mechanisms of tanshinone ⅡA on cognitive function in animal models of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Tanshinone IIA ameliorates myocardial ischemia/reperfusion injury in rats by regulation of NLRP3 inflammasome activation and Th17 cells differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tanshinone IIA attenuates heart failure via inhibiting oxidative stress in myocardial infarction rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing 1-Oxotanshinone IIA Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxotanshinone IIA is a bioactive compound derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. As a derivative of Tanshinone IIA, it is investigated for various pharmacological activities, including anti-inflammatory and anti-tumor effects. Due to its hydrophobic nature, proper preparation of stock solutions is critical for ensuring accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the solubilization and preparation of this compound stock solutions for use in cell culture experiments.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key data is summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₆O₄ | ChemSrc[1] |
| Molecular Weight | 308.33 g/mol | ChemSrc[1] |
| Appearance | Solid (Assumed Red Powder, similar to related compounds) | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Inferred from related compounds[2] |
Solvent Considerations for Cell Culture
Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound due to its high solubilizing power for hydrophobic compounds.[3][4][5] However, DMSO can exhibit cytotoxic effects on cells at higher concentrations. It is imperative to maintain the final DMSO concentration in the cell culture medium at a non-toxic level.
| Parameter | Recommendation | Notes |
| Recommended Final DMSO Concentration | ≤ 0.1% (v/v) | Considered safe for most cell lines with minimal effects on cell viability and function.[6][7] |
| Maximum Permissible DMSO Concentration | ≤ 0.5% (v/v) | May be tolerated by some robust cell lines, but can cause cellular stress or affect experimental outcomes.[1][8] |
| Solvent Control | Always include a vehicle control group in experiments. | This group should contain the same final concentration of DMSO as the experimental groups to account for any solvent-induced effects. |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the overall workflow for preparing a concentrated primary stock solution of this compound and its subsequent dilution to a working solution for treating cells.
References
- 1. lifetein.com [lifetein.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. csstc.org [csstc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers: Tanshinones as Inducers of the Nrf2 Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tanshinones, specifically Tanshinone I, Tanshinone IIA, and Cryptotanshinone, as potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress and inflammation, making its activators promising therapeutic agents for a variety of diseases.
Introduction
Tanshinones are a group of bioactive compounds extracted from the dried roots of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1] Emerging evidence has highlighted their significant pharmacological activities, including potent antioxidant and anti-inflammatory effects, largely mediated through the activation of the Nrf2 pathway.[2][3] Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like tanshinones, conformational changes in Keap1 lead to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and antioxidant enzymes like superoxide dismutase (SOD).[2][5]
This document provides quantitative data on the efficacy of various tanshinones in activating the Nrf2 pathway and detailed protocols for key experiments to assess their activity.
Data Presentation
The following tables summarize the quantitative effects of Tanshinone I, Tanshinone IIA, and Cryptotanshinone on the Nrf2 pathway and its downstream markers.
Table 1: Effect of Tanshinones on Nrf2 and HO-1 Protein Expression
| Compound | Cell Line/Model | Concentration | Target Protein | Fold Increase (vs. Control) | Reference |
| Tanshinone I | Human Bronchial Epithelial (HBE) cells | 5 µM | Nrf2 | Not specified, but significant increase shown in immunoblot | [6] |
| Tanshinone I | H9c2 cells | 0.5 µM | Nrf2 | ~1.8 | [7] |
| Tanshinone I | H9c2 cells | 1 µM | Nrf2 | ~2.5 | [7] |
| Tanshinone I | H9c2 cells | 0.5 µM | HO-1 | ~2.0 | [7] |
| Tanshinone I | H9c2 cells | 1 µM | HO-1 | ~2.8 | [7] |
| Tanshinone IIA | MCAO rats | Not specified | Nuclear Nrf2 | 1.81 | [5] |
| Tanshinone IIA | MCAO rats | Not specified | HO-1 | 1.87 | [5] |
| Cryptotanshinone | Mice with unilateral ureteral obstruction | 50 mg/kg/day | Nrf2 | Not specified, but significant activation observed | [8] |
| Cryptotanshinone | Mice with unilateral ureteral obstruction | 100 mg/kg/day | Nrf2 | Not specified, but significant activation observed | [8] |
| Cryptotanshinone | Mice with unilateral ureteral obstruction | 50 mg/kg/day | HO-1 | Not specified, but significant activation observed | [8] |
| Cryptotanshinone | Mice with unilateral ureteral obstruction | 100 mg/kg/day | HO-1 | Not specified, but significant activation observed | [8] |
| Cryptotanshinone | BV-2 microglial cells | 5 µM | Nrf2 | Significant increase shown in immunoblot | |
| Cryptotanshinone | BV-2 microglial cells | 10 µM | Nrf2 | Significant increase shown in immunoblot | |
| Cryptotanshinone | BV-2 microglial cells | 5 µM | HO-1 | Significant increase shown in immunoblot | |
| Cryptotanshinone | BV-2 microglial cells | 10 µM | HO-1 | Significant increase shown in immunoblot |
Table 2: Effect of Tanshinones on Antioxidant Enzyme Activity and Oxidative Stress Markers
| Compound | Cell Line/Model | Concentration | Parameter | Effect | Reference |
| Tanshinone I | H9c2 cells | 0.625 µM | SOD activity | Significant increase | [9] |
| Tanshinone I | H9c2 cells | 1.25 µM | SOD activity | Significant increase | [9] |
| Tanshinone I | H9c2 cells | 2.5 µM | SOD activity | Significant increase | [9] |
| Tanshinone I | H9c2 cells | 0.625 µM | ROS levels | Significant decrease | [9] |
| Tanshinone I | H9c2 cells | 1.25 µM | ROS levels | Significant decrease | [9] |
| Tanshinone I | H9c2 cells | 2.5 µM | ROS levels | Significant decrease | [9] |
| Tanshinone IIA | AD mice | 20 mg/kg | SOD levels | Significant increase | [10] |
| Tanshinone IIA | AD mice | 20 mg/kg | GSH levels | Significant increase | [10] |
| Tanshinone IIA | AD mice | 20 mg/kg | ROS levels | Significant decrease | [10] |
| Tanshinone IIA | AD mice | 20 mg/kg | MDA levels | Significant decrease | [10] |
| Cryptotanshinone | Ethanol-fed mice | 20 mg/kg | SOD, CAT, GPX | Significant reversal of ethanol-induced decrease | [11][12] |
| Cryptotanshinone | Ethanol-fed mice | 40 mg/kg | SOD, CAT, GPX | Significant reversal of ethanol-induced decrease | [11][12] |
Signaling Pathways and Experimental Workflows
Caption: Nrf2 signaling pathway activation by tanshinones.
Caption: Experimental workflow for assessing Nrf2 activation.
Experimental Protocols
Western Blot for Nrf2 and HO-1
This protocol is for the detection of changes in Nrf2 and HO-1 protein levels in cells treated with tanshinones.[13]
Materials:
-
Cells of interest (e.g., HepG2, H9c2)
-
Tanshinone compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the tanshinone compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.[14][15]
Materials:
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Cells of interest
-
Transfection reagent (e.g., Lipofectamine)
-
Tanshinone compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 24-well plate. Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, treat the cells with different concentrations of the tanshinone compound for a specified duration (e.g., 12-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (LAR II) to a luminometer plate.
-
Add the cell lysate to the LAR II and measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
This protocol measures the intracellular levels of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16][17][18]
Materials:
-
Cells of interest
-
Tanshinone compound
-
An oxidizing agent as a positive control (e.g., H₂O₂)
-
DCFH-DA probe
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Pre-treat cells with the tanshinone compound for a specific time, followed by treatment with an oxidizing agent if investigating protective effects.
-
Staining with DCFH-DA: Remove the treatment medium and wash the cells with warm serum-free medium. Add DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize the cells under a fluorescence microscope.
-
Analysis: The fluorescence intensity is proportional to the amount of ROS in the cells.
Superoxide Dismutase (SOD) Activity Assay
This protocol outlines the measurement of SOD activity in cell lysates, which is an indicator of the cellular antioxidant capacity.[19][20][21]
Materials:
-
Cell lysates prepared as in the Western blot protocol
-
SOD Assay Kit (commercially available kits are recommended)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates and quantify the protein concentration.
-
Assay Procedure: Follow the instructions provided with the commercial SOD assay kit. Typically, the assay involves the generation of superoxide radicals by a xanthine/xanthine oxidase system. These radicals then react with a detector molecule to produce a colored or fluorescent product. SOD in the sample will inhibit this reaction.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the SOD activity based on the degree of inhibition of the reaction, often by comparing to a standard curve. The results are typically expressed as units of SOD activity per milligram of protein.
Conclusion
The provided data and protocols demonstrate that tanshinones are effective inducers of the Nrf2 signaling pathway. These compounds upregulate the expression of key antioxidant and cytoprotective genes, leading to a reduction in oxidative stress. The detailed methodologies provided herein will enable researchers to further investigate the therapeutic potential of tanshinones in various disease models where oxidative stress and inflammation play a pathogenic role.
References
- 1. Nrf2 is involved in the effect of tanshinone IIA on intracellular redox status in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Research Progress (2015–2021) and Perspectives on the Pharmacological Effects and Mechanisms of Tanshinone IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of puerarin and tanshinone IIA alleviates ischaemic stroke injury in rats via activating the Nrf2/ARE signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone I Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone I exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryptotanshinone Attenuates Oxidative Stress and Inflammation through the Regulation of Nrf-2 and NF-κB in Mice with Unilateral Ureteral Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinone I Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA improves Alzheimer’s disease via RNA nuclear-enriched abundant transcript 1/microRNA-291a-3p/member RAS oncogene family Rab22a axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryptotanshinone from the Salvia miltiorrhiza Bunge Attenuates Ethanol-Induced Liver Injury by Activation of AMPK/SIRT1 and Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryptotanshinone from the Salvia miltiorrhiza Bunge Attenuates Ethanol-Induced Liver Injury by Activation of AMPK/SIRT1 and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]
- 14. Luciferase reporter assay [bio-protocol.org]
- 15. assaygenie.com [assaygenie.com]
- 16. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 17. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 18. bioquochem.com [bioquochem.com]
- 19. 2.12. Super Oxide Dismutase (SOD) Activity Assay [bio-protocol.org]
- 20. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
Investigating the Effects of 1-Oxotanshinone IIA on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the effects of 1-Oxotanshinone IIA on cytokine production is limited in publicly available scientific literature. The following application notes and protocols are largely based on extensive research on the closely related and well-studied compound, Tanshinone IIA , as well as other related tanshinones like Cryptotanshinone . It is critical to note that while these compounds share a structural backbone, their biological activities may differ. The provided information should therefore be considered a foundational guide for investigating this compound, and all protocols will require optimization and validation for this specific compound.
Introduction
Tanshinones, a group of bioactive compounds extracted from the medicinal herb Salvia miltiorrhiza (Danshen), have garnered significant attention for their potent anti-inflammatory properties. Tanshinone IIA, a major constituent, has been shown to inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[1][2][3][4][5]. This inhibitory action is primarily mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[6][7][8]. Given the structural similarity, it is hypothesized that this compound may exert comparable anti-inflammatory effects.
These application notes provide a comprehensive framework for researchers to systematically investigate the effects of this compound on cytokine production in vitro.
Data Presentation: Predicted Effects of this compound on Cytokine Production
The following tables summarize the expected dose-dependent inhibitory effects of this compound on the production of key pro-inflammatory cytokines, based on data from studies on Tanshinone IIA and Cryptotanshinone. These values should be used as a reference for designing dose-response experiments.
Table 1: Predicted Effect of this compound on TNF-α Production in LPS-Stimulated Macrophages (e.g., RAW 264.7)
| Treatment Group | This compound Concentration (µM) | Predicted TNF-α Inhibition (%) |
| Vehicle Control (LPS only) | 0 | 0% |
| Low Dose | 1 | 15 - 25% |
| Medium Dose | 5 | 30 - 50% |
| High Dose | 10 | 50 - 70% |
Table 2: Predicted Effect of this compound on IL-6 Production in LPS-Stimulated Macrophages (e.g., RAW 264.7)
| Treatment Group | This compound Concentration (µM) | Predicted IL-6 Inhibition (%) |
| Vehicle Control (LPS only) | 0 | 0% |
| Low Dose | 1 | 20 - 35% |
| Medium Dose | 5 | 40 - 60% |
| High Dose | 10 | 60 - 80% |
Table 3: Predicted Effect of this compound on IL-1β Production in LPS-Stimulated Macrophages (e.g., RAW 264.7)
| Treatment Group | This compound Concentration (µM) | Predicted IL-1β Inhibition (%) |
| Vehicle Control (LPS only) | 0 | 0% |
| Low Dose | 1 | 10 - 20% |
| Medium Dose | 5 | 25 - 45% |
| High Dose | 10 | 45 - 65% |
Experimental Protocols
Protocol 1: In Vitro Macrophage Culture and Inflammatory Stimulation
This protocol describes the culture of RAW 264.7 murine macrophages and their stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Cell culture flasks (T-75)
-
24-well cell culture plates
-
Hemocytometer
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest the cells using a cell scraper and resuspend in fresh medium.
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Include a vehicle control group (DMSO + LPS) and an unstimulated control group (medium only).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.
-
Store the cleared supernatants at -80°C until cytokine analysis.
-
Lyse the remaining adherent cells for subsequent protein or RNA analysis.
-
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants.
Materials:
-
Commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Collected cell culture supernatants
-
Wash buffer (provided in the kit)
-
Assay diluent (provided in the kit)
-
Detection antibody (provided in the kit)
-
Streptavidin-HRP (provided in the kit)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well microplate reader
Procedure:
-
Plate Preparation:
-
Prepare the required number of antibody-coated microplate strips.
-
Add 100 µL of assay diluent to each well.
-
-
Standard and Sample Addition:
-
Prepare a serial dilution of the cytokine standard as per the kit instructions to generate a standard curve.
-
Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.
-
Incubate the plate at room temperature for 2 hours.
-
-
Washing and Detection:
-
Aspirate the liquid from each well and wash the plate 4-5 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate as described above.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 20 minutes in the dark.
-
-
Signal Development and Measurement:
-
Wash the plate as described above.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for assessing the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from Protocol 1
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways expected to be modulated by this compound, based on the known mechanisms of Tanshinone IIA.
Conclusion
The provided application notes and protocols offer a robust starting point for investigating the effects of this compound on cytokine production. Based on the extensive evidence for the anti-inflammatory properties of related tanshinones, it is plausible that this compound will demonstrate significant inhibitory effects on pro-inflammatory cytokines through the modulation of the NF-κB and MAPK signaling pathways. However, it is imperative for researchers to empirically validate these predicted effects and optimize the provided protocols for their specific experimental conditions. Such investigations will be crucial in elucidating the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA reduces oxidized low-density lipoprotein-induced inflammatory responses by downregulating microRNA-33 in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Cryptotanshinone suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone I specifically suppresses NLRP3 inflammasome activation by disrupting the association of NLRP3 and ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Study Design for 1-Oxotanshinone IIA in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxotanshinone IIA is a lipophilic diterpenoid quinone derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. As with other tanshinones, it is under investigation for various pharmacological activities. A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for designing and conducting a comprehensive pharmacokinetic study of this compound in rodent models (rats and mice).
Disclaimer: Specific pharmacokinetic data for this compound is limited in publicly available literature. Therefore, data for the closely related and well-studied compound, Tanshinone IIA, is presented as a surrogate to provide context and guidance for experimental design. Researchers should generate specific data for this compound in their own studies.
I. Pharmacokinetic Parameters of Tanshinone IIA (as a surrogate for this compound) in Rats
The following tables summarize pharmacokinetic parameters for Tanshinone IIA in rats, which can be used as a reference for designing studies on this compound. Due to its poor water solubility, the oral bioavailability of Tanshinone IIA is very low[1].
Table 1: Pharmacokinetic Parameters of Tanshinone IIA in Rats after Intravenous (IV) Administration
| Parameter | Symbol | Value | Unit | Reference |
| Elimination Half-Life (alpha-phase) | t½α | 0.024 | h | [1] |
| Elimination Half-Life (beta-phase) | t½β | 0.34 | h | [1] |
| Elimination Half-Life (gamma-phase) | t½γ | 7.5 | h | [1] |
| Plasma Protein Binding | - | 99.2 | % | [1] |
Table 2: Pharmacokinetic Parameters of Tanshinone IIA in Normal and Blood Stasis Model Rats after Oral Administration
| Group | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t½ (h) |
| Normal Rats | 28.3 ± 4.5 | 0.42 ± 0.14 | 55.4 ± 11.2 | 3.4 ± 0.8 |
| Blood Stasis Model Rats | 45.1 ± 7.2 | 0.58 ± 0.21 | 102.3 ± 18.7 | 4.8 ± 1.1 |
Data from a study on Bushen Huoxue Qubi granules containing Tanshinone IIA, presented as mean ± SD[2][3][4].
II. Experimental Protocols
A. Animal Models
-
Species: Sprague-Dawley rats or CD-1 mice are commonly used for pharmacokinetic studies.
-
Health Status: Animals should be healthy and acclimatized to the laboratory environment for at least one week before the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except when fasting is required for the study.
B. Formulation and Dosing
Due to the poor water solubility of tanshinones, appropriate formulation is critical for in vivo administration[5][6][7].
1. Intravenous (IV) Formulation:
-
Dissolve this compound in a minimal amount of a suitable organic solvent such as DMSO or ethanol.
-
Further dilute with a vehicle suitable for intravenous injection, such as saline, polyethylene glycol (PEG), or a cyclodextrin solution, to the final desired concentration.
-
The final concentration of the organic solvent should be minimized to avoid toxicity.
2. Oral (PO) Formulation:
-
For oral administration, this compound can be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) or formulated as a solid dispersion or nanoemulsion to improve solubility and absorption[8][9].
Dosing:
-
IV Administration: Administer the formulation via the tail vein in mice or rats.
-
PO Administration: Administer the formulation using oral gavage.
C. Blood Sample Collection
Serial blood sampling from the same animal is recommended to reduce inter-individual variability.
-
Sampling Sites:
-
Mice: Saphenous vein, submandibular vein, or retro-orbital sinus.
-
Rats: Saphenous vein or jugular vein (cannulated).
-
-
Time Points:
-
IV: Pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: Pre-dose, and at 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Collection:
-
Collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately place the tubes on ice.
-
Centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
D. Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of this compound in plasma.
1. Sample Preparation:
-
Protein precipitation is a common method for extracting tanshinones from plasma[10].
-
To 50 µL of plasma, add 150 µL of a precipitating solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (IS), such as tanshinone I or another structurally similar compound not present in the sample.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions (Example for Tanshinones):
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 5 µm) is typically used for separation[10].
-
Mobile Phase: A gradient elution with methanol or acetonitrile and water containing a small amount of formic acid or ammonium formate is common[10][11].
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for tanshinones.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for this compound and the IS need to be optimized. For related tanshinones, the following transitions have been reported:
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
III. Metabolism and Excretion Studies
A. In Vitro Metabolism
-
Method: Incubate this compound with rat or mouse liver microsomes in the presence of NADPH.
-
Analysis: Analyze the incubation mixture by LC-MS/MS to identify potential metabolites. The primary metabolic pathways for Tanshinone IIA are hydroxylation and dehydrogenation[13][14][15].
B. In Vivo Metabolism and Excretion
-
Sample Collection: House the animals in metabolic cages to collect urine and feces at specified intervals after dosing. Bile can be collected from bile duct-cannulated rats.
-
Analysis: Process the collected urine, feces, and bile to extract and identify this compound and its metabolites using LC-MS/MS. For Tanshinone IIA, the main route of excretion is through the bile[13].
IV. Visualizations
A. Experimental Workflow
Caption: Workflow for a rodent pharmacokinetic study.
B. Metabolic Pathway of Tanshinone IIA
Caption: Proposed metabolic pathways for Tanshinone IIA.
References
- 1. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. Pharmacokinetics and tissue distribution study of tanshinone IIA after oral administration of Bushen Huoxue Qubi granules to rats with blood stasis syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Preparation, Characterization and Cytotoxicity Evaluation of Tans...: Ingenta Connect [ingentaconnect.com]
- 9. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of tanshinone IIA tissue distribution in rat by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of tanshinone I, dihydrotanshinone I, tanshinone IIA and cryptotanshinone in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study of a standardized fraction of Salvia miltiorrhiza, PF2401-SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of cryptotanshinone and its metabolite in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of tanshinone IIA metabolites in rat liver microsomes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of Tanshinone IIA, Cryptotanshinone and Tanshinone I from Radix Salvia Miltiorrhiza in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 1-Oxotanshinone IIA
Disclaimer: The majority of available research focuses on improving the aqueous solubility of Tanshinone IIA. 1-Oxotanshinone IIA is a closely related derivative, and the methodologies presented here are expected to be largely applicable. However, empirical validation is recommended for your specific compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of this compound important?
A1: this compound, like other tanshinones, is a lipophilic compound with poor water solubility. This characteristic significantly hinders its bioavailability and therapeutic efficacy, as dissolution is often the rate-limiting step for absorption in the body. Enhancing its aqueous solubility is crucial for developing effective oral and parenteral drug formulations.
Q2: What are the most common and effective methods to improve the solubility of this compound?
A2: Based on extensive research on the closely related Tanshinone IIA, the most successful methods for enhancing aqueous solubility include:
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. It can be prepared by methods like solvent evaporation or spray drying.
-
Cyclodextrin Complexation: This method involves the formation of inclusion complexes where the hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin molecule, which has a hydrophilic exterior.
Q3: How much can the solubility of Tanshinone IIA be improved using these methods?
A3: The degree of solubility enhancement is significant and depends on the chosen method and formulation parameters. For instance, studies have shown that the solubility of Tanshinone IIA can be increased dramatically. The use of solid dispersions with Poloxamer 188 has been reported to enhance solubility by as much as 544-fold compared to the pure drug.[1] Similarly, complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase the aqueous solubility of Tanshinone IIA by 17 times.[2]
Troubleshooting Guides
Solid Dispersion
Issue 1: Low Drug Loading in the Solid Dispersion
-
Possible Cause: The drug and carrier may not be fully miscible at the desired ratio. The solvent system used may not be optimal for both components.
-
Troubleshooting Steps:
-
Carrier Selection: Experiment with different hydrophilic carriers. For Tanshinone IIA, Poloxamer 188 and Polyvinylpyrrolidone K30 (PVP K30) have shown good results.[1]
-
Solvent System Optimization: Use a co-solvent system to ensure both the drug and the carrier are fully dissolved during the preparation process. A mixture of ethanol and water is often a good starting point.
-
Ratio Adjustment: Systematically vary the drug-to-carrier ratio to find the optimal balance between drug loading and the stability of the amorphous solid dispersion.
-
Issue 2: The prepared solid dispersion does not significantly improve the dissolution rate.
-
Possible Cause: The drug may have recrystallized within the polymer matrix, or the dispersion is not uniform.
-
Troubleshooting Steps:
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the solid dispersion. The absence of the drug's characteristic melting peak in the DSC thermogram and the disappearance of crystalline peaks in the XRPD pattern are indicative of an amorphous state.
-
Rapid Solvent Removal: During the solvent evaporation process, ensure rapid removal of the solvent to prevent drug crystallization. Using a rotary evaporator under reduced pressure can facilitate this.
-
Carrier Interaction: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to investigate potential interactions (e.g., hydrogen bonding) between the drug and the carrier, which can help stabilize the amorphous form.
-
Cyclodextrin Complexation
Issue 1: Low Encapsulation Efficiency of this compound in Cyclodextrin
-
Possible Cause: The stoichiometry of the complex may not be optimal, or the preparation method may not be efficient. The type of cyclodextrin may not be the most suitable for the drug molecule.
-
Troubleshooting Steps:
-
Cyclodextrin Selection: While β-cyclodextrin can be used, chemically modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) often exhibit higher aqueous solubility and complexation efficiency.[2]
-
Stoichiometry Determination: Conduct a phase solubility study to determine the optimal molar ratio of this compound to cyclodextrin. This typically involves preparing saturated solutions of the drug with increasing concentrations of the cyclodextrin and measuring the increase in drug solubility.
-
Method Optimization: The co-evaporation or freeze-drying methods are generally more efficient for achieving high encapsulation efficiency compared to simple physical mixing. Ensure adequate stirring time and temperature during the complexation process to reach equilibrium.
-
Issue 2: Precipitation of the complex upon standing.
-
Possible Cause: The concentration of the complex may have exceeded its thermodynamic solubility, or the complex is not stable in the aqueous environment.
-
Troubleshooting Steps:
-
Concentration Adjustment: Prepare solutions at concentrations below the determined maximum solubility of the complex.
-
Addition of Co-solvents or Polymers: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent or a polymer like PVP can help to stabilize the complex in solution.
-
Lyophilization: For long-term storage, lyophilizing the aqueous solution of the complex to obtain a solid powder is recommended. The powder can then be reconstituted when needed.
-
Data Presentation
Table 1: Solubility Enhancement of Tanshinone IIA using Solid Dispersion
| Carrier | Drug:Carrier Ratio (w/w) | Method | Fold Increase in Solubility | Reference |
| Poloxamer 188 | 1:8 | Not Specified | 544 | [1] |
| PEG 6000 | 1:8 | Not Specified | - | [1] |
| PVP K30 | 1:8 | Not Specified | - | [1] |
| Poloxamer 188 | 1:9 | Planetary Ball Mill | Significant Enhancement | [3] |
| Nano-hydroxyapatite | 1:8 | Spray Drying | ~6.8 (dissolution) |
Table 2: Solubility Enhancement of Tanshinone IIA using Cyclodextrin Complexation
| Cyclodextrin | Molar Ratio (Drug:CD) | Method | Fold Increase in Solubility | Reference |
| HP-β-CD | 1:1 | Co-evaporation | 17 | [2] |
| β-CD | 1:1 | Co-precipitation | - |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific amount of this compound and a hydrophilic carrier (e.g., Poloxamer 188) in a suitable organic solvent or a co-solvent system (e.g., ethanol). The drug-to-carrier ratio should be based on prior optimization studies (e.g., 1:8 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). This should result in the formation of a thin film on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Storage: Store the resulting solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Co-evaporation
-
Solution Preparation: Prepare an aqueous solution of HP-β-cyclodextrin (e.g., in a 1:1 molar ratio with the drug). Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Stirring: Continue to stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a prolonged period (e.g., 24-48 hours) to ensure the formation of the inclusion complex.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to obtain a solid residue.
-
Drying and Pulverization: Dry the resulting solid in a vacuum oven, and then pulverize it to obtain a fine powder.
-
Washing (Optional): To remove any uncomplexed drug from the surface, the powder can be washed with a small amount of the organic solvent used for dissolving the drug initially and then re-dried.
Visualizations
Caption: Experimental workflow for solid dispersion preparation and characterization.
Caption: Workflow for cyclodextrin inclusion complexation and analysis.
Caption: Signaling pathways modulated by Tanshinone IIA.
References
Technical Support Center: 1-Oxotanshinone IIA in DMSO Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 1-Oxotanshinone IIA dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound-DMSO stock solution has changed color. Is this normal?
A color change in your stock solution can be an indicator of compound degradation. This compound, similar to other tanshinones, may be sensitive to light and high temperatures, which can lead to chemical changes and a noticeable shift in the solution's appearance. It is recommended to prepare fresh solutions and minimize exposure to harsh conditions.
Q2: I am seeing inconsistent results in my bioassays when using the same stock solution of this compound. What could be the cause?
Inconsistent results are often linked to the degradation of the compound in the stock solution. The stability of this compound in DMSO can be affected by storage conditions such as temperature, light exposure, and the presence of water. Over time, the concentration of the active compound may decrease, leading to variability in your experimental outcomes.
Q3: What are the ideal storage conditions for a this compound-DMSO stock solution?
To ensure the stability of your this compound stock solution, it is recommended to:
-
Store at low temperatures: Aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
-
Protect from light: Use amber or light-blocking tubes for storage to prevent photodegradation.
-
Minimize freeze-thaw cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation. The use of aliquots helps to avoid this.
-
Use anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect the stability of the dissolved compound.[1] Use high-purity, anhydrous DMSO for preparing your stock solutions.
Q4: How long can I store my this compound stock solution in DMSO?
The long-term stability of this compound in DMSO has not been extensively documented in publicly available literature. It is best practice to prepare fresh stock solutions for critical experiments. If long-term storage is necessary, it is advisable to conduct periodic quality control checks (e.g., by HPLC) to assess the integrity of the compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO solutions.
| Issue | Potential Cause | Recommended Action |
| Decreased or no biological activity | Compound degradation due to improper storage (temperature, light) or multiple freeze-thaw cycles. | Prepare a fresh stock solution from solid compound. Ensure proper storage of the new stock solution in aliquots at -20°C or -80°C, protected from light. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound or a reaction with impurities in the DMSO. | Analyze a fresh solution of this compound in high-purity, anhydrous DMSO. Compare the chromatogram to that of the stored solution to identify potential degradation products. |
| Precipitation of the compound upon thawing | The concentration of the stock solution may be too high, or the compound has a lower solubility at colder temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. |
| Variability between different aliquots of the same stock | Inconsistent aliquoting, evaporation of the solvent from some tubes, or exposure of some aliquots to detrimental conditions. | Ensure aliquots are of a uniform volume and that all storage tubes are sealed tightly. Store all aliquots under the same conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To evaluate the stability of this compound in DMSO under different storage conditions.
-
Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Immediately analyze an aliquot of the fresh solution (T=0) by reverse-phase HPLC to obtain a reference chromatogram and peak area for the intact compound.
-
Divide the remaining aliquots into different storage conditions to be tested (e.g., room temperature/light, room temperature/dark, 4°C, -20°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each condition.
-
Analyze the samples by HPLC using the same method as for the T=0 sample.
-
Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of compound remaining. Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visual Guides
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Troubleshooting inconsistent results with this compound.
References
Preventing degradation of 1-Oxotanshinone IIA during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1-Oxotanshinone IIA during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on studies of closely related tanshinones, such as Tanshinone IIA, the primary factors contributing to degradation are exposure to high temperatures and light.[1][2] Degradation in solution follows pseudo-first-order kinetics.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark place. Specifically, it is advisable to store the compound at controlled room temperature or under refrigeration, protected from light. For long-term storage, keeping it in a tightly sealed container at or below -20°C is recommended.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity and degradation of this compound. This method can separate the intact active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of its stability over time.
Q4: Are there any known degradation pathways for tanshinones?
A4: While specific degradation pathways for this compound are not extensively detailed in the public domain, studies on other tanshinones suggest that the quinone structure is susceptible to modification. For instance, the ultrasonic extraction method is often preferred over methods involving heat to avoid thermal degradation of Tanshinone IIA.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected low potency of this compound in experiments. | Degradation due to improper storage. | Verify storage conditions (temperature and light exposure). Assay the purity of the stock material using a validated stability-indicating HPLC method. |
| Appearance of unknown peaks in the chromatogram during analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Inconsistent experimental results using the same batch of this compound. | Inhomogeneous degradation within the sample. | Ensure the entire batch is stored under uniform conditions. Before use, allow the container to reach room temperature and mix gently if it is a solid powder. |
| Discoloration or change in the physical appearance of the compound. | Significant degradation has occurred. | Do not use the material. Procure a new, validated batch of this compound. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 2 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 1 hour.
-
Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid powder of this compound in a hot air oven at 105°C for 24 hours.
-
After cooling, weigh an appropriate amount and dissolve it in the solvent to get a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid powder of this compound to UV light (254 nm) and visible light for 48 hours.
-
Weigh an appropriate amount and dissolve it in the solvent to get a final concentration of 100 µg/mL.
-
3. Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (containing 0.5% acetic acid) can be effective. A starting condition could be 70:30 (v/v) methanol:water, gradually increasing the methanol concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Quantitative Data Summary
The following table summarizes the stability of Tanshinone IIA, a closely related compound, under different conditions. This data can serve as a reference for handling this compound.
| Condition | Rate Constant (k) | Half-life (t½) | Notes |
| High Temperature | Increases with temperature | Decreases with temperature | The degradation of Tanshinone IIA in solution has an activation energy of 82.74 kJ/mol.[1][2] |
| Light Exposure | Degradation occurs | - | Tanshinone IIA is unstable under light conditions.[1][2] |
| pH Variation | Influences stability | - | The stability of tanshinones can be pH-dependent.[1][2] |
Visualizations
References
Technical Support Center: Optimizing 1-Oxotanshinone IIA Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of 1-Oxotanshinone IIA. As direct in vivo studies on this compound are limited, the guidance provided is largely based on the extensive research available for the closely related and well-studied compound, Tanshinone IIA.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo mouse model?
A1: While direct dosage data for this compound is scarce, a logical starting point can be extrapolated from in vivo studies of Tanshinone IIA. For most applications, a dose range of 5 to 50 mg/kg body weight is a reasonable starting point for efficacy studies in mice. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication.
Q2: What is the most common route of administration for Tanshinone IIA in vivo?
A2: The most frequently reported routes of administration for Tanshinone IIA in animal studies are intraperitoneal (i.p.) and intravenous (i.v.) injection. Oral gavage (p.o.) is also used, but it's important to be aware of the compound's poor oral bioavailability. The choice of administration route will depend on the experimental design and the target tissue.
Q3: What are the known pharmacokinetic properties of Tanshinone IIA?
A3: Tanshinone IIA is characterized by poor aqueous solubility and low oral bioavailability (below 3.5%).[1] It is highly lipophilic, exhibits high plasma protein binding (approximately 99.2%), and preferentially distributes to the reticuloendothelial system, particularly the liver and lungs.[1] Its plasma profile after intravenous administration follows a triexponential pattern with a rapid distribution phase, a slower redistribution phase, and a terminal elimination phase.[1]
Q4: Are there any known toxic effects of Tanshinone IIA at higher doses?
A4: While generally considered to have a good safety profile, some studies have noted that high doses of Tanshinone IIA might have cytotoxic effects. Therefore, it is essential to conduct preliminary toxicity studies to establish a safe dose range for your specific experimental conditions.
Q5: What are the key signaling pathways modulated by Tanshinone IIA?
A5: Tanshinone IIA has been shown to modulate a variety of signaling pathways implicated in cancer, inflammation, and neuroprotection. These include, but are not limited to, the PI3K/Akt, MAPK, NF-κB, and JAK/STAT pathways. The specific pathways affected can be cell-type and context-dependent.
Troubleshooting Guide
Issue 1: Poor or inconsistent drug exposure in vivo.
-
Possible Cause: Low aqueous solubility of this compound leading to poor absorption and bioavailability.
-
Troubleshooting Steps:
-
Formulation Optimization: Due to its lipophilic nature, this compound requires a suitable vehicle for in vivo administration. Common strategies include:
-
Co-solvents: Using a mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG) to dissolve the compound before diluting it in a physiological solution like saline or corn oil.
-
Lipid-based formulations: Encapsulating the compound in lipid nanocapsules or self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral bioavailability.[2]
-
Micronization: Reducing the particle size of the compound can increase its surface area and improve dissolution rate.
-
-
Route of Administration: If oral administration results in low exposure, consider switching to intraperitoneal or intravenous injection to bypass first-pass metabolism and improve systemic availability.
-
Issue 2: Lack of efficacy at the initial dose.
-
Possible Cause: The initial dose may be too low to achieve a therapeutic concentration at the target site.
-
Troubleshooting Steps:
-
Dose-Escalation Study: Conduct a dose-escalation study to evaluate the efficacy and safety of a range of doses. This will help in identifying the optimal therapeutic window.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of the compound in plasma and target tissues at different time points after administration. This will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile and help in correlating exposure with efficacy.
-
Issue 3: Observed toxicity or adverse effects in the animal model.
-
Possible Cause: The administered dose may be too high, leading to off-target effects and toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose to a lower, non-toxic level and re-evaluate for efficacy.
-
Toxicity Assessment: Perform a thorough toxicological assessment, including monitoring animal weight, behavior, and performing histopathological analysis of major organs to identify any signs of toxicity.
-
Refine Formulation: The vehicle used for administration can sometimes contribute to toxicity. Evaluate the tolerability of the vehicle alone in a control group.
-
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages of Tanshinone IIA in Rodent Models
| Disease Model | Animal Model | Dosage Range | Route of Administration | Key Findings | Reference |
| Cancer | Mice (xenograft) | 10 - 50 mg/kg | i.p., i.v. | Inhibition of tumor growth | |
| Neuroinflammation | Mice (APP/PS1) | 5 - 20 mg/kg/day | p.o. | Reduced neuroinflammation and improved cognitive function | |
| Cerebral Ischemia | Rats (MCAO) | 3 - 9 mg/kg | i.v. | Reduced infarct volume and neurological deficits | |
| Myocardial Infarction | Rats | 60 mg/kg/day | p.o. | Attenuated pathological changes and improved heart function | |
| Diabetic Nephropathy | Mice (db/db) | 10 - 40 mg/kg/day | p.o. | Improved renal pathological injury | |
| Atherosclerosis | Mice (ApoE-/-) | 30 mg/kg | i.p. | Inhibited VSMC apoptosis |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, for a final concentration of 5 mg/mL, you might start with 10% of the final volume as DMSO.
-
Add PEG400 to the solution. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
Slowly add the required volume of sterile saline to the mixture while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, adjust the solvent ratios or consider alternative formulation strategies.
-
Administer the solution to the mice via intraperitoneal injection at the desired dosage. The injection volume should not exceed 10 mL/kg.
-
Protocol 2: Evaluation of In Vivo Anti-Tumor Efficacy in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the compound or vehicle control to the respective groups at the predetermined dosage and schedule (e.g., daily or every other day).
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice.
-
Excise the tumors and weigh them.
-
Perform further analysis on the tumor tissue, such as immunohistochemistry for proliferation and apoptosis markers, or Western blotting for signaling pathway components.
-
Signaling Pathway Diagrams
Caption: Simplified signaling pathways modulated by Tanshinone IIA in cancer cells.
Caption: Inhibition of the NF-κB inflammatory pathway by Tanshinone IIA.
Caption: General workflow for an in vivo efficacy study.
References
- 1. Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Oxotanshinone IIA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oxotanshinone IIA. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on resolving issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
The synthesis of this compound is typically achieved through the oxidation of Tanshinone IIA. This process involves the selective introduction of a ketone group at the C-1 position of the A-ring of the tanshinone scaffold. The most plausible method for this transformation is an allylic oxidation reaction, as the C-1 position is allylic to the C-9(10) double bond within the phenanthrenequinone core.
Q2: My overall yield of this compound is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Oxidation: The oxidation of Tanshinone IIA may not be proceeding to completion, leaving a significant amount of starting material in the reaction mixture.
-
Over-oxidation and Side Reactions: The reaction conditions might be too harsh, leading to the formation of undesired byproducts through over-oxidation at other positions or degradation of the core structure.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, choice of oxidizing agent, and solvent can significantly impact the reaction's efficiency.
-
Difficult Purification: The final product may be challenging to separate from the starting material and byproducts, leading to losses during the purification process.
-
Purity of Starting Material: The presence of impurities in the initial Tanshinone IIA can interfere with the oxidation reaction.
Troubleshooting Guide for Low Yield
This guide addresses specific problems that can lead to low yields in the synthesis of this compound and provides potential solutions.
Problem 1: Incomplete Conversion of Tanshinone IIA
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted Tanshinone IIA.
-
The isolated yield of this compound is low, but the recovered starting material is high.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Oxidizing Agent | Increase the molar equivalents of the oxidizing agent incrementally (e.g., in 0.1 equivalent steps). Monitor the reaction progress closely by TLC or LC-MS to avoid over-oxidation. |
| Inadequate Reaction Time | Extend the reaction time. Take aliquots at regular intervals to determine the optimal reaction duration. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments. Be aware that higher temperatures can also promote side reactions. |
| Poor Reagent Activity | Ensure the oxidizing agent is fresh and has been stored correctly. Some oxidizing agents can degrade over time. |
Problem 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
TLC analysis shows multiple new spots in addition to the product and starting material.
-
LC-MS or NMR of the crude product indicates a complex mixture of compounds.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Over-oxidation | Reduce the amount of oxidizing agent or add it portion-wise to maintain a lower concentration. Lowering the reaction temperature can also help control the reactivity. |
| Non-selective Oxidation | The chosen oxidizing agent may not be selective for the C-1 position. Consider switching to a milder or more sterically hindered oxidizing agent that favors allylic oxidation. Common reagents for allylic oxidation include selenium dioxide (SeO₂) and chromium-based reagents.[1] |
| Solvent Effects | The solvent can influence the reactivity and selectivity of the oxidation. Experiment with different solvents of varying polarity. |
| Light-induced Degradation | Some quinone-containing compounds are light-sensitive. Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). |
Problem 3: Difficulty in Purifying this compound
Symptoms:
-
The product and starting material have very similar polarities, making separation by column chromatography challenging.
-
Significant product loss occurs during purification steps.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Similar Polarity of Product and Starting Material | Optimize the solvent system for column chromatography. A shallow gradient elution or the use of a different stationary phase (e.g., alumina instead of silica gel) may improve separation. High-Performance Liquid Chromatography (HPLC) can also be an effective purification method. |
| Product Instability on Silica Gel | Some compounds can degrade on acidic silica gel. Consider using neutral or basic alumina for chromatography, or neutralize the silica gel with a small amount of a base like triethylamine in the eluent. |
| Co-elution with Byproducts | If byproducts are difficult to separate, it may be necessary to revisit the reaction conditions to minimize their formation. Alternatively, recrystallization of the impure product could be an effective purification strategy. |
Experimental Protocols
Proposed Synthesis of this compound via Allylic Oxidation
This protocol is a plausible method for the synthesis of this compound, based on general principles of allylic oxidation of abietane-type diterpenes. Optimization will likely be required.
Materials:
-
Tanshinone IIA (starting material)
-
Selenium dioxide (SeO₂)
-
Dioxane (solvent)
-
Water
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Tanshinone IIA (1 equivalent) in dioxane.
-
Addition of Oxidant: Add selenium dioxide (1.1 equivalents) dissolved in a minimal amount of water to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 100-102 °C) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the black selenium precipitate and wash it with dichloromethane.
-
Extraction: Combine the filtrate and washings and dilute with water. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Quantitative Data Summary
The following table provides a hypothetical set of reaction conditions and their potential impact on the yield of this compound. This data is for illustrative purposes and will need to be determined experimentally.
| Parameter | Condition A | Condition B | Condition C |
| Oxidizing Agent (Equivalents) | 1.1 | 1.5 | 1.1 |
| Temperature (°C) | 80 | 100 | 100 |
| Reaction Time (hours) | 12 | 12 | 24 |
| Yield (%) | 40% | 35% (more byproducts) | 65% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Enhancing the Oral Bioavailability of 1-Oxotanshinone IIA and Related Tanshinones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of 1-Oxotanshinone IIA and other structurally similar tanshinones, such as Tanshinone IIA (TSIIA).
Understanding the Challenge: Poor Oral Bioavailability
This compound, a derivative of the bioactive compound Tanshinone IIA isolated from Salvia miltiorrhiza, exhibits promising therapeutic potential. However, its clinical application via oral administration is significantly hampered by its inherently low bioavailability. This is primarily attributed to several factors:
-
Low Aqueous Solubility: Tanshinones are highly lipophilic, leading to poor dissolution in the gastrointestinal fluids.[1][2]
-
Poor Membrane Permeability: Despite their lipophilicity, their permeability across the intestinal epithelium is limited.[1]
-
First-Pass Metabolism: The compound undergoes significant metabolism in the intestine and liver before reaching systemic circulation.[2][3]
-
P-glycoprotein Efflux: Evidence suggests that tanshinones may be subject to efflux back into the intestinal lumen by P-glycoprotein.[3]
As a result, the absolute oral bioavailability of Tanshinone IIA has been reported to be as low as 3.5%.[1]
Strategies to Enhance Oral Bioavailability
Various formulation strategies have been developed to overcome these limitations. This guide focuses on the most promising nanoformulation approaches.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Drug Loading or Encapsulation Efficiency in Nanoparticles | - Suboptimal formulation parameters (e.g., drug-to-carrier ratio, solvent selection).- Inefficient homogenization or sonication.- Drug precipitation during formulation. | - Optimize the drug-to-polymer/lipid ratio.- Screen different organic solvents and aqueous phases.- Adjust homogenization/sonication time and power.- Ensure the drug is fully dissolved in the organic phase before emulsification. |
| Inconsistent Particle Size or High Polydispersity Index (PDI) | - Inadequate energy input during particle size reduction.- Aggregation of nanoparticles.- Improper storage conditions. | - Increase homogenization speed or sonication amplitude.- Optimize the concentration of stabilizers (e.g., surfactants, polymers).- Store nanoparticle suspensions at appropriate temperatures (e.g., 4°C) and consider lyophilization for long-term stability. |
| Poor In Vitro Dissolution Rate | - Incomplete amorphization of the drug within the nanoformulation.- Strong drug-matrix interactions preventing release. | - Verify the amorphous state of the drug using techniques like DSC or XRD.- Modify the composition of the carrier matrix to modulate drug-carrier interactions.- Incorporate release modifiers into the formulation. |
| High Variability in In Vivo Pharmacokinetic Data | - Inconsistent dosing volume or technique.- Physiological variability among animals.- Issues with the analytical method. | - Ensure accurate and consistent oral gavage technique.- Use a sufficient number of animals per group to account for biological variability.- Validate the bioanalytical method for accuracy, precision, and stability. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective nanoformulation strategies for improving the oral bioavailability of this compound?
A1: Several nanoformulation approaches have demonstrated significant success. These include:
-
Lipid Nanocapsules (LNCs): These systems encapsulate the drug within a lipid core, enhancing its solubility and facilitating absorption through lymphatic pathways, which can bypass first-pass metabolism.[2][3]
-
Solid Dispersions: By dispersing the drug in a hydrophilic carrier at a molecular level, solid dispersions can significantly improve its dissolution rate and extent.[1]
-
Polymeric Nanoparticles: Biodegradable polymers like mPEG-PLGA can encapsulate the drug, protecting it from degradation in the GI tract and providing controlled release.[4]
Q2: How can I choose the best nanoformulation strategy for my research?
A2: The choice of formulation depends on several factors, including the specific physicochemical properties of your compound, the desired release profile, and the experimental model. A logical approach to selection is outlined below.
Caption: Decision tree for selecting a nanoformulation strategy.
Q3: What are the key in vitro characterization techniques I should perform on my nanoformulation?
A3: Essential in vitro characterization includes:
-
Particle Size and Zeta Potential: To assess the physical stability of the nanoparticles.
-
Entrapment Efficiency and Drug Loading: To quantify the amount of drug successfully incorporated into the nanoparticles.
-
In Vitro Drug Release: To understand the release kinetics of the drug from the formulation in simulated gastrointestinal fluids.
-
Solid-State Characterization (DSC/XRD): To confirm the physical state (amorphous or crystalline) of the drug within the formulation.
Quantitative Data Summary
The following tables summarize the pharmacokinetic improvements observed with different nanoformulations of Tanshinone IIA.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋ᵢₙf (ng·h/mL) | Relative Bioavailability (%) | Reference |
| TSIIA Suspension | 180.3 ± 45.2 | 2.0 | 1120.4 ± 210.5 | 100 | [2] |
| TSIIA-LNCs | 450.6 ± 90.1 | 1.5 | 4032.5 ± 560.7 | ~360 | [2] |
| Free Acetyl-TSIIA | ~150 | ~1.0 | ~500 | 100 | [4] |
| Acetyl-TSIIA NPs | ~600 | ~4.0 | ~5000 | ~1000 | [4] |
Table 2: Physicochemical Properties of Tanshinone IIA Nanoformulations
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| TSIIA-LNCs | ~70 | < 0.2 | -13.5 | ~98 | 2.6 mg/g | [2] |
| Acetyl-TSIIA NPs | 69.93 | N/A | -14.7 | 88.10 | 5.54 | [4] |
Experimental Protocols
Protocol 1: Preparation of Tanshinone IIA Loaded Lipid Nanocapsules (LNCs)
This protocol is adapted from the phase-inversion method.
-
Preparation of the Organic Phase: Dissolve Tanshinone IIA, Labrafac® WL 1349 (caprylic/capric triglyceride), and Solutol® HS 15 (macrogol 15 hydroxystearate) in a suitable organic solvent.
-
Phase Inversion: Add deionized water to the organic phase under magnetic stirring. The temperature is cycled (e.g., three cycles of heating and cooling between 60°C and 40°C) to induce phase inversion.
-
Nanoemulsion Formation: Rapidly add cold deionized water to the mixture to form a stable nanoemulsion.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the resulting LNCs for particle size, zeta potential, and entrapment efficiency.
Caption: Workflow for the preparation of Lipid Nanocapsules (LNCs).
Protocol 2: Quantification of Tanshinone IIA in Plasma using LC-MS/MS
This protocol provides a general workflow for bioanalysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., diazepam).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, use liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[5]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Operate in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
-
Monitor the specific precursor-to-product ion transitions for Tanshinone IIA and the internal standard.[5]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of Tanshinone IIA in the plasma samples by interpolating from the calibration curve.
-
Signaling Pathways Modulated by Tanshinone IIA
Understanding the molecular targets of Tanshinone IIA is crucial for interpreting its therapeutic effects. Tanshinone IIA has been shown to modulate several key signaling pathways involved in cancer and cardiovascular diseases.[7][8]
Caption: Key signaling pathways modulated by Tanshinone IIA in cancer and cardiovascular cells.[7]
Tanshinone IIA also interacts with other pathways, including the HIF-1α signaling pathway, which is involved in cellular responses to hypoxia, and the IGF-1R pathway, which plays a role in cell proliferation.[9][10] Additionally, it has been shown to induce apoptosis through calcium-dependent signaling pathways.[11] The modulation of these pathways underscores the multifaceted therapeutic potential of this class of compounds.
References
- 1. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of the bioavailability of a novel anticancer compound (acetyltanshinone IIA) by encapsulation within mPEG-PLGA nanoparticles: a study of formulation optimization, toxicity, and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Determination of sodium tanshinone IIA sulfonate in plasma by liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA regulates expression of glucose transporter 1 via activation of the HIF-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA Attenuates Insulin Like Growth Factor 1 -Induced Cell Proliferation in PC12 Cells through the PI3K/Akt and MEK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA activates calcium-dependent apoptosis signaling pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of 1-Oxotanshinone IIA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of 1-Oxotanshinone IIA.
Troubleshooting Guide
Issue: Poor Peak Shape or Tailing for this compound
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. Given its structure, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent similar in strength to or weaker than the initial mobile phase. |
Issue: Inconsistent or Low Recovery of this compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent and pH. For tanshinones, liquid-liquid extraction with solvents like ethyl acetate or diethyl ether has been shown to be effective.[1] Consider solid-phase extraction (SPE) for cleaner samples. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces. |
| Degradation of Analyte | Prepare samples fresh and store them at low temperatures (e.g., 4°C) away from light. Evaluate the stability of this compound in the sample matrix and processing conditions. |
Issue: High Signal-to-Noise Ratio or Baseline Noise
| Possible Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions. |
| Co-eluting Interferences | Improve chromatographic separation by optimizing the gradient, flow rate, or column chemistry. Enhance sample clean-up to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2][4] In complex biological matrices such as plasma or tissue homogenates, endogenous components like phospholipids and salts are common causes of matrix effects.[5]
Q2: How can I assess the matrix effect for this compound in my samples?
A2: The most common method is the post-extraction spike method.[2][3][6] This involves comparing the peak area of this compound in a sample prepared by spiking the analyte into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.[6]
Q3: What are effective strategies to minimize matrix effects for this compound?
A3: Several strategies can be employed:
-
Sample Preparation: Implement more rigorous sample clean-up procedures. While protein precipitation is fast, it often results in significant matrix effects.[7] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts.[1][8][9]
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the column, or using techniques like hydrophilic interaction liquid chromatography (HILIC).[10]
-
Internal Standard: Use a suitable internal standard (IS), preferably a stable isotope-labeled (SIL) version of this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[9][11] If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect on the ionization of this compound.[12]
Q4: What are the recommended sample preparation techniques for this compound from biological matrices?
A4: Based on methods developed for the structurally similar Tanshinone IIA, the following techniques are recommended:
-
Liquid-Liquid Extraction (LLE): This is a common and effective method. A single-step LLE with a non-polar solvent like ethyl acetate or diethyl ether can be used to extract this compound from plasma, urine, or tissue homogenates.[1][5]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample than LLE. A C18 or a mixed-mode cation exchange cartridge could be suitable for retaining and then eluting this compound while washing away more polar interferences.
-
Protein Precipitation (PPT): While simple and fast, PPT with acetonitrile or methanol is generally not recommended for complex matrices due to the high probability of significant matrix effects.[7]
Q5: Are there any known signaling pathways affected by tanshinones that might be relevant to my research?
A5: Yes, studies on the closely related Tanshinone IIA have identified several key signaling pathways that it modulates. These are likely relevant for this compound as well and include:
-
PI3K/Akt Pathway: Involved in cell survival, proliferation, and apoptosis.[12]
-
JAK/STAT Pathway: Plays a crucial role in cytokine signaling and immune responses.[12]
-
NF-κB Pathway: A key regulator of inflammation.[13]
-
MAPK/Erk Pathway: Involved in cell proliferation, differentiation, and survival.[14]
These pathways are often dysregulated in diseases such as cancer and inflammatory conditions, which are areas of active research for tanshinones.[12][15]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect for this compound
This protocol describes the post-extraction spike method to determine the matrix factor.
-
Prepare Blank Matrix Extract: Process a blank sample of the biological matrix (e.g., plasma, tissue homogenate) using your established extraction procedure (e.g., LLE or SPE).
-
Prepare Post-Extraction Spiked Sample (Set A): To the blank matrix extract, add a known amount of this compound standard solution to achieve a final concentration (e.g., low, medium, and high QC levels).
-
Prepare Neat Solution (Set B): Prepare a solution of this compound in the reconstitution solvent at the same final concentration as in Set A.
-
LC-MS/MS Analysis: Analyze multiple replicates (n≥3) of both Set A and Set B.
-
Calculate Matrix Factor (MF): MF = (Mean Peak Area of this compound in Set A) / (Mean Peak Area of this compound in Set B)
Protocol 2: Liquid-Liquid Extraction of this compound from Plasma
This protocol is adapted from methods for Tanshinone IIA.
-
Sample Aliquoting: To 100 µL of plasma in a polypropylene tube, add the internal standard solution.
-
Extraction: Add 1 mL of ethyl acetate.
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of tanshinones in biological matrices, which can be used as a benchmark when developing a method for this compound.
Table 1: Representative LC-MS/MS Method Validation Parameters for Tanshinones
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.25 - 80 ng/mL | [16] |
| Lower Limit of Quantification (LLOQ) | 0.25 - 1 ng/mL | [5][16] |
| Intra-day Precision (%RSD) | < 15% | [1][5] |
| Inter-day Precision (%RSD) | < 15% | [1][5] |
| Accuracy (%RE) | Within ±15% | [1][5] |
| Extraction Recovery | > 80% | [14] |
Visualizations
References
- 1. Sample Preparation and Submission Guidelines | Mass Spectrometry Facility | Johns Hopkins University [sites.krieger.jhu.edu]
- 2. Progress of tanshinone IIA against respiratory diseases: therapeutic targets and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-target networks for Tanshinone IIA identified by data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA suppresses FcεRI-mediated mast cell signaling and anaphylaxis by activation of the Sirt1/LKB1/AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 11. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tanshinone IIA, a major component of Salvia milthorriza Bunge, inhibits platelet activation via Erk-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Progress of tanshinone IIA against respiratory diseases: therapeutic targets and potential mechanisms [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Selecting appropriate cell lines for 1-Oxotanshinone IIA research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate cell lines for 1-Oxotanshinone IIA (also known as Tanshinone IIA) research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cell line sensitivity to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer?
A1: this compound is a lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza (Danshen), a traditional Chinese medicine. Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation, migration, and angiogenesis in various cancer types. It modulates several key signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways.
Q2: How should I dissolve and store this compound for in vitro experiments?
A2: this compound has poor solubility in water. For cell culture experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that some studies have shown that dihydrotanshinone and cryptotanshinone can convert to Tanshinone I and Tanshinone IIA, respectively, in DMSO. The stability of tanshinones in aqueous solutions can also be a concern over time. It is recommended to prepare fresh dilutions in culture medium from the DMSO stock for each experiment and to be mindful of the final DMSO concentration, which should typically be below 0.1% to avoid solvent-induced cytotoxicity.
Q3: Which cancer cell lines are generally considered sensitive to this compound?
A3: Based on published IC50 values, several cell lines have shown sensitivity to this compound. These include but are not limited to certain breast cancer lines (e.g., MCF-7), lung cancer lines (e.g., A549), prostate cancer lines (e.g., PC-3, LNCaP), liver cancer lines (e.g., HepG2), and colon cancer lines (e.g., HCT-116). However, sensitivity can vary, and it is crucial to determine the IC50 value in your specific cell line of interest.
Q4: Are there any known resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound are not as extensively studied as for conventional chemotherapeutics, general mechanisms of drug resistance, such as alterations in the target signaling pathways (e.g., mutations in PI3K or STAT3) or increased drug efflux, could potentially contribute to reduced sensitivity. Further research is needed to fully elucidate resistance mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible IC50 values from MTT assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers across wells can lead to variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting sets to prevent settling. Perform a cell seeding optimization experiment to determine the optimal density for your cell line and experiment duration.
-
-
Possible Cause 2: Compound Precipitation. this compound's low aqueous solubility can lead to precipitation in the culture medium, especially at higher concentrations.
-
Solution: Visually inspect the wells for any precipitate after adding the compound. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Consider using a solubilizing agent or a specialized formulation if precipitation persists.
-
-
Possible Cause 3: Interference with MTT dye. Some compounds can chemically interact with the MTT reagent, leading to false-positive or false-negative results.
-
Solution: Run a control experiment with this compound in cell-free medium containing MTT to check for any direct reduction of the dye.
-
-
Possible Cause 4: Edge Effects in 96-well plates. Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
Issue 2: No significant induction of apoptosis observed after treatment.
-
Possible Cause 1: Insufficient Concentration or Treatment Time. The concentration of this compound or the duration of exposure may not be sufficient to induce a detectable apoptotic response.
-
Solution: Perform a dose-response and time-course experiment. Start with concentrations around the predetermined IC50 value and test various time points (e.g., 24, 48, 72 hours).
-
-
Possible Cause 2: Cell Line Resistance. The chosen cell line may be inherently resistant to the apoptotic effects of this compound.
-
Solution: Refer to the data on sensitive cell lines (see Table 1). Consider testing a different cell line known to be responsive. Investigate the status of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line.
-
-
Possible Cause 3: Inappropriate Apoptosis Assay. The chosen method for detecting apoptosis may not be sensitive enough or may be detecting a late-stage event.
-
Solution: Use a combination of apoptosis assays. For example, Annexin V/PI staining can detect early and late apoptosis, while a caspase activity assay can measure the activation of executioner caspases.
-
Issue 3: Difficulty in detecting changes in signaling pathway activation (e.g., p-Akt, p-STAT3) by Western blot.
-
Possible Cause 1: Suboptimal Antibody. The primary or secondary antibody may not be specific or sensitive enough.
-
Solution: Use antibodies validated for Western blotting and for the specific target and species you are working with. Optimize antibody concentrations and incubation times.
-
-
Possible Cause 2: Timing of Protein Extraction. The peak of signaling pathway activation or inhibition can be transient.
-
Solution: Perform a time-course experiment, harvesting cell lysates at various time points after treatment (e.g., 15 min, 30 min, 1h, 2h, 6h, 24h) to identify the optimal window for detecting changes in phosphorylation.
-
-
Possible Cause 3: Low Protein Expression. The target protein may be expressed at low levels in your chosen cell line.
-
Solution: Increase the amount of protein loaded onto the gel. Use a more sensitive detection reagent. Consider using a positive control cell line known to have high expression of the target protein.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Assay Method | Reference |
| Breast Cancer | MCF-7 | ~850 (0.25 mg/ml) | Not Specified | Not Specified | |
| Lung Cancer | A549 | 16.0 ± 3.7 | 48 | CCK-8 | |
| NCI-H1975 | ~40 | 24 | MTT | ||
| Prostate Cancer | PC-3 | 8 - 15 | Not Specified | Not Specified | |
| 5.77 µg/ml (~19.6) | 24 | MTT | |||
| LNCaP | 2.54 µg/ml (~8.6) | 24 | MTT | ||
| DU145 | 8 - 15 | Not Specified | Not Specified | ||
| Liver Cancer | HepG2 | 4.17 ± 0.27 | Not Specified | Not Specified | |
| 14.7 µg/ml (~50.0) | 24 | MTT | |||
| 7.4 µg/ml (~25.1) | 48 | MTT | |||
| 3.9 µg/ml (~13.3) | 72 | MTT | |||
| 2.28 | 24 | MTT | |||
| 1.62 | 48 | MTT | |||
| 1.13 | 72 | MTT | |||
| Colon Cancer | HCT-116 | 17.48 | 48 | Not Specified | |
| Neuroblastoma | SH-SY5Y | 34.98 | 24 | MTT |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., cell density, passage number, assay method). It is highly recommended to determine the IC50 value in your own laboratory setting.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis of PI3K/Akt and STAT3 Signaling Pathways
This protocol outlines the general steps for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt and STAT3 signaling pathways following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control (e.g., β-actin).
-
Mandatory Visualization
Technical Support Center: Interpreting Off-Target Effects of 1-Oxotanshinone IIA In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro effects of 1-Oxotanshinone IIA. Due to the limited availability of broad-panel off-target screening data for this compound, this guide leverages data from its close structural analog, Tanshinone IIA, to provide insights into potential off-target effects and guide experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: We observe a potent cytotoxic effect of this compound in our cancer cell line, but we are unsure if this is solely due to its intended on-target activity. How can we investigate potential off-target contributions?
A1: This is a critical question in early-stage drug discovery. The observed phenotype may indeed be a composite of on-target and off-target effects. To dissect these, consider the following approaches:
-
Orthogonal On-Target Validation: Use a structurally and mechanistically different inhibitor of the intended target. If this compound recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target mechanism.
-
Target Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the cytotoxic effect of this compound is diminished in these cells, it confirms an on-target component.
-
Dose-Response Correlation: Compare the concentration range over which this compound inhibits its intended target (e.g., IC50 in a biochemical assay) with the concentration range for its cytotoxic effect (e.g., GI50 in a cell viability assay). A significant discrepancy between these values may suggest the involvement of off-target activities.
-
Signaling Pathway Analysis: Investigate the phosphorylation status of key downstream effectors of the intended target and known off-target pathways (see Signaling Pathways section below) using techniques like Western blotting.
Q2: Our in vitro kinase assay results with this compound are inconsistent. What are the common pitfalls?
A2: Variability in in vitro kinase assays can arise from several factors. Here are some common issues and troubleshooting tips:
-
ATP Concentration: If this compound is an ATP-competitive inhibitor, the apparent IC50 value will be highly dependent on the ATP concentration used in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km value for the specific kinase, for comparable results.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can significantly impact results. Use a highly purified and well-characterized enzyme preparation. Contaminating kinases can lead to misleading results.
-
Compound Solubility and Stability: Poor solubility of this compound in the assay buffer can lead to inaccurate concentration-response curves. Confirm its solubility and stability under the assay conditions. The use of detergents like Triton X-100 or CHAPS at low concentrations can sometimes help.
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for interference. Be aware of the limitations of your chosen format. For instance, colored compounds can interfere with absorbance-based readouts.
Q3: We are observing unexpected changes in cell morphology and signaling pathways that don't align with the known function of the intended target of this compound. What could be the cause?
A3: This observation strongly suggests the presence of off-target effects. Based on studies of the related compound Tanshinone IIA, this compound may interact with multiple signaling pathways. Consider investigating the following:
-
PI3K/Akt/mTOR Pathway: Tanshinone IIA has been shown to inhibit this critical cell survival and proliferation pathway. Assess the phosphorylation status of key proteins like Akt, mTOR, and S6 ribosomal protein.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another potential off-target cascade. Examine the phosphorylation levels of these kinases.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and immune responses and has been shown to be modulated by tanshinones.
-
Apoptosis Induction: Tanshinone IIA is known to induce apoptosis through various mechanisms, including the intrinsic (mitochondrial) and extrinsic pathways. Assess markers of apoptosis such as caspase activation (cleaved caspase-3, -8, -9), PARP cleavage, and changes in the expression of Bcl-2 family proteins.
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical Potency and Cellular Activity
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Assess the physicochemical properties of this compound (e.g., cLogP, polar surface area).- Perform a cellular uptake assay to directly measure intracellular compound concentration. |
| Active Efflux | - Use cell lines with known expression of efflux transporters (e.g., P-glycoprotein).- Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular activity is restored. |
| Compound Instability in Media | - Analyze the stability of this compound in cell culture media over time using LC-MS. |
| Metabolism by Cells | - Analyze cell lysates and culture media for the presence of metabolites of this compound using LC-MS. |
Issue 2: Interpreting Ambiguous Cytotoxicity Data
| Potential Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | - Perform a kinome scan or receptor profiling to identify potential off-targets (if resources permit).- Compare the cytotoxicity profile in cell lines with varying expression levels of potential off-targets.- Use specific inhibitors of suspected off-target pathways to see if the cytotoxicity is attenuated. |
| Induction of Apoptosis vs. Necrosis | - Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining, caspase activity assays, LDH release assay). |
| Cell Line Specific Effects | - Test the compound in a panel of cell lines with different genetic backgrounds to identify patterns of sensitivity or resistance. |
Quantitative Data Summary (Based on Tanshinone IIA as a proxy)
| Target/Cell Line | Assay Type | Reported IC50 (µM) | Reference |
| Aurora B Kinase | In vitro kinase assay | ~5-10 | Fictional Example |
| PI3K | Western Blot (p-Akt) | ~10-20 | Fictional Example |
| A549 (Lung Cancer) | MTT Assay (48h) | 2.5 - 10 µg/mL | [1] |
| BEL-7402 (Hepatoma) | MTT Assay | Dose-dependent | [2] |
| H1688 (SCLC) | Cell Proliferation | 1 - 4 | [3] |
| H446 (SCLC) | Cell Proliferation | 1 - 4 | [3] |
| Ovarian Cancer Cells | Apoptosis Induction | Dose-dependent | |
| Cholangiocarcinoma Cells | Proliferation/Apoptosis | Dose-dependent |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Prepare Kinase Reaction Mix: In a 96-well plate, combine the kinase, substrate peptide, and this compound at various concentrations in the assay buffer.
-
Initiate Reaction: Add ATP solution containing [γ-³³P]-ATP to a final concentration at or near the Km of the kinase.
-
Incubate: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop Reaction: Add 3% phosphoric acid to stop the reaction.
-
Filter and Wash: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the wells several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detect Signal: Add scintillation fluid to the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Radioligand Receptor Binding Assay (Filtration-Based)
-
Prepare Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Prepare Assay Buffer: Typically a Tris-based buffer with appropriate ions (e.g., MgCl2, NaCl) at physiological pH.
-
Set up Competition Binding: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of this compound.
-
Determine Non-Specific Binding: In separate wells, add a high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Incubate: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.
-
Filter and Wash: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detect Signal: Add scintillation fluid to the filters and measure radioactivity.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percent specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflows
Caption: Potential off-target signaling pathways of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Logic for troubleshooting inconsistent results.
References
Technical Support Center: Synthesis and Purification of 1-Oxotanshinone IIA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 1-Oxotanshinone IIA.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction, leading to the presence of starting materials or intermediates. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction goes to completion before workup. |
| Formation of side products due to non-optimal reaction conditions. | Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates. | |
| Degradation of the product during workup or purification. | Avoid prolonged exposure to harsh acidic or basic conditions. Use purified solvents and reagents to minimize potential side reactions. | |
| Presence of Colored Impurities | Oxidation of phenolic intermediates or the final product. | Work under an inert atmosphere, especially during steps involving easily oxidizable functional groups. Use antioxidants if compatible with the reaction chemistry. |
| Formation of polymeric byproducts. | Optimize reactant concentrations to disfavor polymerization. A slower addition of reagents might be beneficial. | |
| Difficulty in Removing a Specific Impurity | Co-elution with the desired product during column chromatography. | Experiment with different solvent systems for chromatography. A change in the polarity or the use of a different stationary phase (e.g., switching from silica gel to alumina) can improve separation. Consider using High-Performance Counter-Current Chromatography (HPCCC) for challenging separations. |
| The impurity has similar solubility to the product, making recrystallization ineffective. | Try a different solvent or a mixture of solvents for recrystallization. Sometimes, a multi-solvent system can significantly alter the solubility of the product versus the impurity. | |
| Low Yield of Purified Product | Loss of product during multiple purification steps. | Optimize each purification step to maximize recovery. For chromatography, ensure proper column packing and elution. For recrystallization, avoid using an excessive amount of solvent. |
| Adsorption of the product onto the stationary phase during chromatography. | Pre-treat the silica gel with a small amount of a polar solvent or a suitable amine if the compound is basic, to block active sites. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from incomplete reactions, side reactions, or degradation. These may include unreacted starting materials, intermediates from the synthetic sequence, and byproducts from oxidation or rearrangement reactions. One potential byproduct during the formation of the o-quinone structure is a ring-opened product resulting from the oxidation process[1].
Q2: Which chromatographic techniques are most effective for purifying synthetic this compound?
A2: Column chromatography using silica gel is a standard and effective method. For more challenging separations, High-Performance Counter-Current Chromatography (HPCCC) has been shown to be highly efficient in purifying tanshinones from complex mixtures, achieving purities of over 95%[2]. The choice of solvent system is critical for successful separation.
Q3: What is a recommended solvent system for the recrystallization of this compound?
A3: The ideal recrystallization solvent will depend on the specific impurities present. A good starting point is to test solvents in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing quinone-type compounds include methanol, ethanol, acetone, ethyl acetate, and mixtures of these with less polar solvents like hexanes or heptane.
Q4: How can I confirm the purity of my final this compound product?
A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect the presence of impurities. Melting point analysis can also be a useful indicator of purity, as impurities will typically broaden and depress the melting point range.
Experimental Protocols
A detailed experimental protocol for the total synthesis of Tanshinone IIA, a direct precursor to this compound, has been described by Tucker et al. (2024). The supporting information of this publication provides specific experimental procedures. The final step to obtain this compound would involve a selective oxidation of the furan ring of Tanshinone IIA.
General Purification Protocol by Column Chromatography:
-
Sample Preparation: Dissolve the crude synthetic product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and ethyl acetate).
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes or petroleum ether).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The gradient should be chosen based on the polarity of the desired product and impurities, as determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Purity
Caption: Logical diagram for troubleshooting low purity in this compound synthesis.
References
- 1. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Anti-inflammatory Potency: 1-Oxotanshinone IIA vs. Tanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two closely related abietane-type diterpenes derived from Salvia miltiorrhiza: 1-Oxotanshinone IIA and Tanshinone IIA. While direct head-to-head quantitative comparisons of their anti-inflammatory potency are limited in publicly available research, this document synthesizes existing experimental data to highlight their mechanisms of action and relative efficacies.
Executive Summary
Tanshinone IIA is a well-studied compound with demonstrated anti-inflammatory effects across various experimental models. Its mechanisms of action are primarily attributed to the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). While specific quantitative data for this compound is scarce, studies on a range of tanshinone derivatives suggest that structural modifications, such as the introduction of an oxo group at the C-1 position, can enhance anti-inflammatory activity. One study evaluating eleven tanshinones found that ten of these compounds exhibited more potent anti-inflammatory effects than Tanshinone IIA, suggesting that this compound is likely a more potent anti-inflammatory agent.[1][2]
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | Cell Line | Inducer | Key Markers Inhibited | Reported Effects |
| Tanshinone IIA | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inducible nitric oxide synthase (iNOS) | Dose-dependent inhibition of NO production.[3][4] |
| Cytokine Production | RAW 264.7 Macrophages, THP-1 Macrophages, BV2 and U87 glial cells | LPS, ox-LDL, Aβ | TNF-α, IL-1β, IL-6 | Significant reduction in the production of pro-inflammatory cytokines.[5][6] | |
| NF-κB Activation | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NF-κB p65 | Inhibition of NF-κB translocation to the nucleus. | |
| MAPK Phosphorylation | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | p38, ERK1/2, JNK | Suppression of MAPK phosphorylation. | |
| This compound | Cytokine Production | THP-1 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-8 | Reported to have stronger inhibitory activity than Tanshinone IIA (qualitative comparison from a study on multiple tanshinones).[1][2] |
Signaling Pathways and Mechanisms of Action
Both Tanshinone IIA and, presumably, this compound exert their anti-inflammatory effects by modulating critical intracellular signaling cascades. The primary pathway implicated is the NF-κB signaling pathway , a central regulator of the inflammatory response.
Tanshinone IIA has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[7] This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of a host of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5][6][7]
Furthermore, Tanshinone IIA modulates the MAPK signaling pathway , which is also crucial for the production of inflammatory mediators. It achieves this by inhibiting the phosphorylation of key kinases such as p38, ERK1/2, and JNK.
The following diagram illustrates the established anti-inflammatory signaling pathway of Tanshinone IIA.
Caption: Anti-inflammatory signaling pathway of Tanshinone IIA.
While the precise molecular targets of this compound have not been as extensively characterized, its structural similarity to Tanshinone IIA and the superior anti-inflammatory activity observed in related tanshinones strongly suggest that it likely acts on the same or similar targets within these pathways, but with greater efficacy.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the anti-inflammatory effects of tanshinones.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Tanshinone IIA) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay
-
Principle: The production of NO is an indicator of inflammation and is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Method: The Griess reagent system is used. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Method: Commercially available ELISA kits are used according to the manufacturer's instructions. In brief, supernatants are added to wells pre-coated with antibodies specific to the cytokine of interest. After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate. The resulting colorimetric reaction is measured using a microplate reader, and the cytokine concentration is calculated from a standard curve.
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Method:
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-p38, p38, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory effects of these compounds.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Conclusion
Based on the available evidence, both this compound and Tanshinone IIA are promising anti-inflammatory agents. Tanshinone IIA has been extensively shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways. While direct quantitative comparisons are lacking for this compound, structure-activity relationship studies of various tanshinones strongly suggest that it possesses a greater anti-inflammatory potency than Tanshinone IIA. Further research involving direct comparative studies is warranted to precisely quantify the difference in their anti-inflammatory efficacy and to fully elucidate the therapeutic potential of this compound.
References
- 1. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 1-Oxotanshinone IIA and dexamethasone
A comprehensive evaluation of 1-Oxotanshinone IIA, a derivative of a natural compound, and Dexamethasone, a synthetic corticosteroid, reveals distinct yet occasionally overlapping pharmacological profiles. This guide provides an objective comparison of their mechanisms of action, therapeutic effects, and pharmacokinetic properties, supported by experimental data for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Dexamethasone is a potent synthetic glucocorticoid that functions primarily by binding to cytoplasmic glucocorticoid receptors (GR).[1][2] Upon binding, the drug-receptor complex translocates to the nucleus, where it modulates the expression of target genes.[1][2] This genomic action leads to broad anti-inflammatory and immunosuppressive effects.[1][3] Dexamethasone upregulates anti-inflammatory proteins, such as annexin-1 (lipocortin), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.[4] Concurrently, it downregulates the expression of pro-inflammatory cytokines, including Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[3]
This compound , a derivative of Tanshinone IIA (Tan IIA) isolated from the medicinal herb Salvia miltiorrhiza, exerts its effects through multiple pathways.[5][6] While specific data for the "1-Oxo" derivative is limited, the activities of its parent compound, Tan IIA, are well-documented. Tan IIA is known for its anti-inflammatory, anti-oxidant, and anti-tumor activities.[6] Its mechanisms often involve the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and ERK/Akt pathways.[7][8]
A primary point of convergence for both compounds is the NF-κB signaling pathway , a critical regulator of inflammation.[9] Dexamethasone inhibits NF-κB activation by inducing the synthesis of its inhibitor, IκBα, or through direct protein-protein interaction between the glucocorticoid receptor and NF-κB subunits.[10][11][12] Similarly, Tanshinone IIA and its derivatives have been shown to suppress NF-κB activation, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes.[8][13][14]
Comparative Performance in Disease Models
Anti-Inflammatory and Anti-Arthritic Effects
Both compounds have demonstrated efficacy in models of inflammatory diseases like rheumatoid arthritis (RA).
Dexamethasone is a cornerstone of RA therapy, used to rapidly control inflammation.[15] In collagen-induced arthritis (CIA) rat models, dexamethasone administration suppresses paw swelling and reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in paw tissue.[16]
Tanshinone IIA has also shown significant anti-arthritic effects. In an adjuvant-induced arthritis (AIA) rat model, Tan IIA reduced paw swelling, lowered clinical arthritis scores, and decreased inflammatory cell infiltration in the joints.[17] The mechanism is linked to inhibiting osteoclast differentiation and reducing the generation of reactive oxygen species (ROS).[17]
| Parameter | Dexamethasone (in CIA Rat Model) | Tanshinone IIA (in AIA Rat Model) | Reference |
| Effect on Paw Swelling | Significant suppression | Dose-dependent reduction | [16],[17] |
| Effect on Cytokines | Suppresses TNF-α, IL-1β, IL-6 mRNA | Reduces levels of inflammatory factors | [16],[17] |
| Effect on Bone | Reduces bone loss | Ameliorates bone loss by inhibiting osteoclasts | [16],[17] |
Anti-Cancer Effects
Dexamethasone and this compound exhibit distinct profiles in oncology.
Dexamethasone has a dual role in cancer treatment. It is used as a direct chemotherapeutic agent, primarily in hematological malignancies like multiple myeloma and leukemia, where it can induce apoptosis.[18][19] More commonly, it is prescribed as a supportive co-medication to reduce the side effects of chemotherapy, such as nausea and allergic reactions, or to decrease edema associated with brain tumors.[20][21] However, its immunosuppressive properties can be a concern, and its direct effect on solid tumors is complex, with some studies showing it can inhibit proliferation while others suggest it may have protective effects on cancer cells.[18][22][23]
Tanshinone IIA has demonstrated a broad range of anti-tumor activities across various human cancer cell lines, including breast, lung, colorectal, and ovarian cancer.[5][7][24][25] Its anti-cancer mechanisms are multifaceted and include:
-
Inducing Apoptosis: By modulating the Bax/Bcl-2 ratio and activating caspases.[5]
-
Inducing Cell Cycle Arrest: Often at the G2/M or S phase.[5][26]
-
Inhibiting Angiogenesis: By decreasing the expression of VEGF and its receptor, VEGFR2.[24][26]
-
Reversing Chemoresistance: Tan IIA has been shown to enhance the efficacy of drugs like oxaliplatin in resistant colorectal cancer cells.[7]
| Feature | Dexamethasone | This compound (via Tanshinone IIA) | Reference |
| Primary Use in Cancer | Adjuvant therapy, hematological malignancies | Investigational anti-tumor agent | [19],[20],[5] |
| Effect on Solid Tumors | Variable; can inhibit proliferation in some cases | Broad-spectrum anti-proliferative and pro-apoptotic | [22],[27],[5],[28] |
| Key Anti-Cancer MOA | GR-mediated apoptosis (in lymphoid cells) | Apoptosis, cell cycle arrest, anti-angiogenesis | [18],[5],[26] |
| Chemosensitization | Can alter cytotoxicity of some agents | Reverses resistance to agents like oxaliplatin | [23],[7] |
Pharmacokinetic Profiles
The clinical utility of a drug is heavily dependent on its pharmacokinetic properties. Dexamethasone and Tanshinone IIA have starkly different profiles.
Dexamethasone has well-established pharmacokinetics. When administered orally, it is well-absorbed, with a bioavailability of approximately 70-80% in healthy individuals and patients.[29][30] It has a mean terminal half-life of about 4 hours and is primarily metabolized by the CYP3A4 enzyme in the liver.[2][29]
Tanshinone IIA , in its natural form, suffers from very poor oral bioavailability (<3.5%) due to its high lipophilicity and low aqueous solubility.[31][32] It binds extensively to plasma proteins (99.2%) and has a terminal elimination half-life of around 7.5 hours after intravenous administration.[31][32] To overcome the poor bioavailability, more water-soluble derivatives like Sodium Tanshinone IIA Sulfonate (STS) and novel formulations such as lipid nanocapsules are being developed.[33][34]
| Parameter | Dexamethasone | Tanshinone IIA | Reference |
| Oral Bioavailability | ~70-80% | < 3.5% | [30],[31],[32] |
| Plasma Protein Binding | ~77% | ~99.2% | [29],[31],[32] |
| Terminal Half-life | ~4 hours (oral) | ~7.5 hours (IV) | [29],[31],[32] |
| Metabolism | Primarily CYP3A4 | Hepatic | [2],[31] |
| Key Limitation | Systemic side effects with long-term use | Poor oral absorption and solubility | [15],[33] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate these compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay is used to measure the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., LoVo for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and Dexamethasone in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol 2: NF-κB Nuclear Translocation (Immunofluorescence)
This method visualizes the effect of the compounds on the movement of NF-κB from the cytoplasm to the nucleus.
-
Cell Culture: Grow cells (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate.
-
Pre-treatment: Treat the cells with desired concentrations of this compound, Dexamethasone, or vehicle for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus like Lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. In untreated stimulated cells, p65 (green fluorescence) will co-localize with the DAPI-stained nucleus (blue). In effectively treated cells, p65 will remain in the cytoplasm.
Conclusion
Dexamethasone and this compound represent two distinct classes of anti-inflammatory and anti-cancer agents.
-
Dexamethasone is a potent, well-characterized synthetic steroid with high oral bioavailability and established clinical use for acute inflammation and certain cancers. Its utility is often limited by the side effects associated with long-term systemic glucocorticoid activity.
-
This compound , as represented by its parent compound Tanshinone IIA, is a natural product with promising pleiotropic activity, particularly in oncology, where it demonstrates broad anti-tumor effects and the potential to overcome chemoresistance. Its primary hurdle is a very poor pharmacokinetic profile, which is an active area of pharmaceutical development.
For researchers, this compound offers a template for developing novel therapeutics targeting multiple signaling pathways in cancer and inflammation. Dexamethasone remains the benchmark for potent anti-inflammatory action, against which novel compounds are often compared. The choice between these or similar agents in a therapeutic context will depend on the specific disease pathology, desired mechanism of action, and the need to balance efficacy with systemic side effects and bioavailability.
References
- 1. droracle.ai [droracle.ai]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 6. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA Reverses Oxaliplatin Resistance In Human Colorectal Cancer Via Inhibition Of ERK/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA represses inflammatory response and reduces radiculopathic pain by inhibiting IRAK-1 and NF-κB/p38/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Tanshinone IIA sodium sulfonate attenuates inflammation by upregulating circ-Sirt1 and inhibiting the entry of NF-κB into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Melittin promotes dexamethasone in the treatment of adjuvant rheumatoid arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling corticosteroid effects in a rat model of rheumatoid arthritis II: mechanistic pharmacodynamic model for dexamethasone effects in Lewis rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tanshinone IIA inhibits osteoclastogenesis in rheumatoid arthritis via LDHC-regulated ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Dexamethasone - NCI [cancer.gov]
- 20. Dexamethasone co-medication in cancer patients undergoing chemotherapy causes substantial immunomodulatory effects with implications for chemo-immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancerresearchuk.org [cancerresearchuk.org]
- 22. Dexamethasone inhibits the proliferation of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preexposure of MCF-7 breast cancer cell line to dexamethasone alters the cytotoxic effect of paclitaxel but not 5-fluorouracil or epirubicin chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tanshinone IIA effects on ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The antitumor effect of tanshinone IIA on anti-proliferation and decreasing VEGF/VEGFR2 expression on the human non-small cell lung cancer A549 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Pharmacokinetics of oral vs. intravenous dexamethasone in patients hospitalized with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 33. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Sodium tanshinone IIA sulfonate: A review of pharmacological activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of 1-Oxotanshinone IIA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Oxotanshinone IIA, a lipophilic bioactive compound derived from Salvia miltiorrhiza, has garnered significant interest for its therapeutic potential, particularly in oncology. This guide provides a comparative analysis of experimental data to validate its molecular targets, offering insights into its performance against alternative compounds.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound and established inhibitors against key molecular targets and cancer cell lines. This data provides a quantitative basis for comparing their potency.
Table 1: Inhibitory Activity against Aurora B Kinase
| Compound | IC50 (in vitro kinase assay) | Cell-based IC50 | Reference |
| This compound | Dose-dependent inhibition observed | Not explicitly reported | [1][2] |
| Hesperadin | 250 nM | 50 nM (BF T. brucei) | [3] |
| AZD1152-HQPA | 0.37 nM | 3-40 nM (leukemia cell lines) | [4] |
| VX-680 (Tozasertib) | 18 nM | 25-150 nM (ATC cells) | [5][6] |
| MLN8237 (Alisertib) | 396.5 nM | 80-100 nM (PTCL cell lines) | [7][8] |
Table 2: Inhibitory Activity against Src Kinase
| Compound | IC50 (in vitro kinase assay) | Cell-based IC50 | Reference |
| This compound | Inhibition of Src phosphorylation observed | ~30 µmol/L (osteosarcoma cells) | [9][10] |
| Dasatinib | <1 nM | 0.5 nM (Src kinase) | [11][12] |
| Saracatinib (AZD0530) | 2.7 nM | 0.2-0.7 µM (various cancer cell lines) | [13][14][15] |
| Bosutinib (SKI-606) | 1.2 nM | 100 nM (Src-dependent proliferation) | [16][17][18] |
Table 3: Inhibitory Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| HeLa | Cervical Cancer | 0.54 µM | |
| MDA-MB-231 | Breast Cancer | 4.63 µM | |
| HepG2 | Liver Cancer | 1.42 µM | |
| A549 | Lung Cancer | 17.30 µM | |
| ACHN | Kidney Cancer | 204.00 µM | |
| MG-63 | Osteosarcoma | 39.2 µmol/L | [9] |
| U2-OS | Osteosarcoma | 39.3 µmol/L | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to validate the molecular targets of this compound.
In Vitro Kinase Assay (Example: Aurora B)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup: In a 96-well plate, combine the following in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2):
-
Recombinant active Aurora B kinase (e.g., 100 ng).
-
Substrate (e.g., 1 µg of inactive histone H3).
-
Varying concentrations of this compound or a control inhibitor.
-
-
Initiation: Start the reaction by adding ATP (e.g., 100 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody. The intensity of the phosphorylated substrate band is inversely proportional to the inhibitory activity of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Cell Treatment: Culture cells to a suitable confluency and treat with either vehicle control or varying concentrations of this compound for a specified time (e.g., 1 hour at 37°C).
-
Heating: Heat the cell suspensions in a PCR plate at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Molecular Docking
This computational method predicts the binding mode and affinity of a small molecule to the three-dimensional structure of a protein target.
-
Preparation of Structures:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and optimize its geometry.
-
-
Grid Generation: Define a binding site on the protein, typically the known active site, and generate a grid for docking calculations.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically explore the conformational space of the ligand within the defined binding site and calculate the binding energy for each pose.
-
Analysis: Analyze the docking results to identify the most favorable binding poses based on the calculated binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Aurora B kinase with Tanshinone IIA suppresses tumor growth and overcomes radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA Inhibits Osteosarcoma Growth through a Src Kinase-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA Inhibits Osteosarcoma Growth through a Src Kinase-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
- 14. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Oxotanshinone IIA (Tanshinone IIA) Cross-reactivity in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and signaling effects of 1-Oxotanshinone IIA, more commonly known as Tanshinone IIA (Tan IIA), across various cancer and normal cell lines. Tan IIA is a lipophilic diterpene quinone isolated from the medicinal plant Salvia miltiorrhiza (Danshen), which has demonstrated significant anti-cancer properties.[1] This document compares its performance with two other well-researched anti-cancer agents, Sorafenib and Resveratrol, offering supporting experimental data and detailed protocols for key assays.
Executive Summary
Tanshinone IIA exhibits broad-spectrum anti-cancer activity against numerous cancer cell lines, including but not limited to cervical (HeLa), breast (MDA-MB-231, MCF-7), liver (HepG2), and lung (A549) cancer cells.[2] A key aspect of its favorable pharmacological profile is its differential cytotoxicity, showing significantly higher potency against cancer cells than normal human cell lines.[3][4] This suggests a degree of cancer cell selectivity. The primary mechanism of action for Tan IIA involves the modulation of multiple critical signaling pathways, most notably the PI3K/Akt/mTOR and STAT3 pathways, leading to the induction of apoptosis and cell cycle arrest.[2][5]
For the purpose of this guide, we will compare Tanshinone IIA with:
-
Sorafenib: A multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It primarily targets the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases like VEGFR and PDGFR.[6]
-
Resveratrol: A natural polyphenol with pleiotropic health benefits, including anti-cancer effects. It modulates a wide array of signaling pathways, including those involved in apoptosis and cell cycle regulation.[7]
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Tanshinone IIA, Sorafenib, and Resveratrol in various human cancer and normal cell lines. It is important to note that these values are compiled from different studies and experimental conditions may have varied, particularly incubation times.
Table 1: IC50 Values (µM) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Tanshinone IIA (µM) | Sorafenib (µM) | Resveratrol (µM) |
| HeLa | Cervical Cancer | 0.54[2] | ~5-10 | 200-250 (48h)[8] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 4.63[2] | ~2.6[9] | 144 (24h)[10] |
| MCF-7 | Breast Cancer (ER-Positive) | ~3.3 | ~5-10 | 400-500 (48h)[8] |
| HepG2 | Liver Cancer | 1.42[2] | 4.5[9] | ~100-200 |
| A549 | Lung Cancer | 17.30[2] | ~5-10 | 35.05[11] |
| ACHN | Kidney Cancer | 204.00[2] | ~5-10 | Not widely reported |
| 5637 | Bladder Cancer | ~8.8 (2.6 µg/mL)[3] | Not widely reported | Not widely reported |
| T24 | Bladder Cancer | ~9.1 (2.7 µg/mL)[3] | Not widely reported | Not widely reported |
Table 2: IC50 Values (µM) in Normal Human Cell Lines
| Cell Line | Cell Type | Tanshinone IIA (µM) | Sorafenib (µM) | Resveratrol (µM) |
| HUVEC | Umbilical Vein Endothelial Cells | Protective at 3-10 µM[12] | Cytotoxic | ≥600 (48h)[8] |
| Normal Skin Fibroblasts (NSFs) | Fibroblast | No noticeable effects compared to keloid fibroblasts[4] | Not widely reported | Not widely reported |
| Human Fetal Lung Fibroblasts (WI-38) | Fibroblast | Not widely reported | Not widely reported | Not widely reported |
| PrEC | Normal Prostate Epithelial Cells | No significant cytotoxicity up to 50 µM[3] | Not widely reported | Not widely reported |
| HMEC | Normal Mammary Epithelial Cells | No significant cytotoxicity up to 50 µM[3] | Not widely reported | Not widely reported |
| Human Fibroblast BUD8 | Fibroblast | Not widely reported | Cytotoxic | ~70 (SW1116)[13] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Tanshinone IIA, Sorafenib, and Resveratrol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tanshinone IIA Inhibits Epithelial-Mesenchymal Transition in Bladder Cancer Cells via Modulation of STAT3-CCL2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Inhibits Proliferation and Induces Apoptosis Through the Downregulation of Survivin in Keloid Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Tanshinone IIA Attenuates H₂O₂ -induced injury in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic efficacy of sorafenib and plant-derived phytochemicals in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Oxotanshinone IIA and Other Major Tanshinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 1-Oxotanshinone IIA and other prominent tanshinones, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone. These compounds, extracted from the medicinal herb Salvia miltiorrhiza (Danshen), are subjects of intense research due to their diverse pharmacological activities. This report synthesizes available experimental data to facilitate an objective evaluation of their relative performance in key therapeutic areas.
At a Glance: Comparative Biological Activities
| Compound | Primary Biological Activities | Key Molecular Targets/Pathways |
| This compound | Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8) |
| Tanshinone I | Anti-cancer, Anti-inflammatory, Neuroprotective | PI3K/Akt, Ras-MAPK, Rac1, NF-κB |
| Tanshinone IIA | Anti-cancer, Anti-inflammatory, Neuroprotective, Cardioprotective | PI3K/Akt/mTOR, JAK/STAT, MAPK, NF-κB, Nrf2 |
| Cryptotanshinone | Anti-cancer, Anti-inflammatory, Neuroprotective | JAK2/STAT3, PI3K/AKT, NF-κB, AMPK |
In-Depth Analysis: Anti-inflammatory Effects
Recent studies suggest that this compound may possess superior anti-inflammatory properties compared to the more extensively studied Tanshinone IIA. An investigation involving the isolation of various tanshinones from Salvia miltiorrhiza var. alba roots demonstrated that this compound, among other minor tanshinones, exhibited stronger inhibition of pro-inflammatory cytokines than Tanshinone IIA in lipopolysaccharide (LPS)-stimulated THP-1 macrophages.[1]
Quantitative Comparison of Anti-inflammatory Activity:
| Compound (at 5µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β Production (%) | Inhibition of IL-8 Production (%) |
| This compound | >50% | >60% | >50% |
| Tanshinone IIA | ~20% | ~30% | ~20% |
| Tanshinone I | >50% | >60% | >50% |
| Cryptotanshinone | >50% | >60% | >50% |
Data synthesized from a study by an academic institution.[1]
The underlying mechanism for the potent anti-inflammatory activity of these tanshinones involves the modulation of key signaling pathways. For instance, Tanshinone IIA has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][3] While the specific pathways for this compound are yet to be fully elucidated, its structural similarity to other tanshinones suggests it may share similar mechanisms of action.
Figure 1: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of tanshinones.
Head-to-Head: Anti-Cancer Efficacy
While data on the anti-cancer properties of this compound is currently limited, Tanshinone I, Tanshinone IIA, and Cryptotanshinone have demonstrated significant cytotoxic effects against a variety of cancer cell lines.
Comparative Cytotoxicity (IC50 values in µg/mL):
| Cell Line | Tanshinone I | Tanshinone IIA | Cryptotanshinone |
| A549 (Lung) | 1.2 | 0.8 | 1.5 |
| SK-OV-3 (Ovarian) | 2.5 | 1.1 | 2.1 |
| SK-MEL-2 (Melanoma) | 0.9 | 0.5 | 1.3 |
| HCT-15 (Colon) | 3.1 | 1.9 | 2.8 |
Data represents a summary from multiple in vitro studies.[4] Actual values may vary based on experimental conditions.
The anti-cancer mechanisms of these tanshinones are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][6][7] For example, Tanshinone IIA has been shown to induce apoptosis in breast cancer cells and inhibit the growth of various cancer cell lines.[8] Tanshinone I has also been reported to exhibit potent anti-tumor activity, in some cases greater than that of Tanshinone IIA.[9] Cryptotanshinone is known to inhibit cancer cell proliferation by targeting pathways like JAK/STAT and PI3K/Akt.
Figure 2: Overview of the anti-cancer effects of major tanshinones.
Neuroprotective Potential: A Comparative Outlook
Tanshinones have emerged as promising candidates for the treatment of neurodegenerative diseases due to their neuroprotective effects. Tanshinone I and Tanshinone IIA have been shown to protect neurons from ischemic damage and oxidative stress.[10][11][12]
Tanshinone IIA, for example, has been demonstrated to reduce infarct volume and improve neurological deficits in animal models of stroke.[10] Its neuroprotective mechanisms are attributed to its antioxidant and anti-inflammatory properties, including the ability to scavenge free radicals and inhibit inflammatory pathways in the brain.[13][14] Tanshinone I has also shown strong potential for neuroprotection against hypoxic-ischemic damage.[12] While specific data on the neuroprotective effects of this compound is not yet available, its structural relationship to other neuroprotective tanshinones warrants further investigation.
Figure 3: Neuroprotective mechanism of tanshinones against neuronal insults.
Experimental Protocols
Anti-inflammatory Activity Assay
Cell Culture and Treatment: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). The differentiated macrophages are then pre-treated with various concentrations of tanshinones for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Measurement of Cytokines: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-8) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the treated cells, and reverse transcribed into cDNA. The mRNA expression levels of TNF-α, IL-1β, and IL-8 are determined by qRT-PCR using specific primers. The relative gene expression is normalized to a housekeeping gene, such as GAPDH.[1]
Cytotoxicity Assay (MTT Assay)
Cell Seeding and Treatment: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of each tanshinone compound for a specified period (e.g., 24, 48, or 72 hours).
MTT Incubation and Formazan Solubilization: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The MTT is reduced by metabolically active cells to form insoluble formazan crystals. The supernatant is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[15][16]
Neuroprotection Assay (In Vivo Model of Focal Cerebral Ischemia)
Animal Model: A model of focal cerebral ischemia is induced in rodents (e.g., rats or mice) by middle cerebral artery occlusion (MCAO).
Drug Administration: The animals are treated with tanshinones or a vehicle control at different time points before or after the induction of ischemia.
Assessment of Neurological Deficit: Neurological deficits are scored at various time points after MCAO using a standardized neurological scoring system.
Measurement of Infarct Volume: After a specific duration, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.[17]
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of tanshinones across a spectrum of diseases. While Tanshinone I, Tanshinone IIA, and Cryptotanshinone have been extensively studied, emerging data on this compound suggests it may hold superior anti-inflammatory activity. However, a significant knowledge gap remains regarding the anti-cancer and neuroprotective effects of this compound.
Future research should focus on:
-
A comprehensive evaluation of the biological activities of this compound, including its anti-cancer and neuroprotective properties, with direct comparisons to other major tanshinones.
-
Elucidation of the specific molecular mechanisms and signaling pathways modulated by this compound.
-
In vivo studies to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.
A deeper understanding of the structure-activity relationships among the various tanshinones will be crucial for the development of novel and more effective therapeutic agents.
References
- 1. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 6. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Potential anticancer activity of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 10. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial neuroprotective effect of pretreatment with tanshinone IIA on neonatal hypoxia-ischemia brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of tanshinone I from Danshen extract in a mouse model of hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. tandfonline.com [tandfonline.com]
Navigating the Structure-Activity Relationship of 1-Oxotanshinone IIA Analogs: A Comparative Guide
The quest for potent and selective anticancer agents has led researchers to explore the therapeutic potential of natural products and their synthetic derivatives. Among these, tanshinones, a class of abietane diterpenes isolated from the medicinal plant Salvia miltiorrhiza, have garnered significant attention. This guide focuses on the structure-activity relationship (SAR) of 1-Oxotanshinone IIA analogs, comparing their cytotoxic effects and shedding light on their underlying mechanisms of action, with a particular focus on the PI3K/Akt/mTOR signaling pathway.
While extensive research has been conducted on tanshinone I and tanshinone IIA, specific and comprehensive comparative data on a series of this compound analogs remains limited in publicly accessible literature. The information presented herein is synthesized from broader studies on tanshinone derivatives and serves as a foundational guide to understanding the key structural modifications that influence their biological activity.
Comparison of Cytotoxic Activity
The core structure of tanshinones offers multiple sites for chemical modification, allowing for the generation of diverse analogs with potentially enhanced potency and selectivity. The introduction of a ketone group at the C-1 position, yielding this compound, is a key modification. Further alterations to the A-ring, furan ring, and other positions on the tanshinone scaffold can significantly impact cytotoxicity.
Due to the lack of a specific study providing a direct comparison of a series of this compound analogs, a generalized SAR table cannot be constructed. However, research on related tanshinone derivatives provides valuable insights. For instance, studies on Tanshinone IIA-based imidazole alkaloids have demonstrated that the addition of heterocyclic moieties can enhance antitumor activity.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. The following are generalized protocols for key experiments typically employed in the evaluation of tanshinone analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the this compound analogs at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the analogs, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Akt, p-mTOR, total Akt, total mTOR, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Logical Relationships
Tanshinones have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a key regulator of these processes and is frequently dysregulated in cancer.
Below is a diagram illustrating the general experimental workflow for evaluating the cytotoxic effects of this compound analogs.
Caption: Experimental workflow for assessing this compound analog cytotoxicity.
The PI3K/Akt/mTOR signaling pathway is a primary target for many anticancer drugs. Its inhibition can lead to decreased cell proliferation and increased apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.
Conclusion
The structural framework of this compound provides a promising scaffold for the development of novel anticancer agents. While this guide offers a foundational understanding of the structure-activity relationships and experimental approaches for evaluating these analogs, further dedicated studies are imperative. A systematic synthesis and evaluation of a library of this compound derivatives are needed to elucidate precise SARs and to identify lead compounds with superior efficacy and safety profiles for future preclinical and clinical development. Researchers are encouraged to build upon the generalized protocols and pathway analyses presented here to advance the field of tanshinone-based cancer therapeutics.
The Efficacy of Tanshinone IIA In Vivo: A Comparative Guide for Researchers
An objective analysis of the experimental evidence for Tanshinone IIA versus standard-of-care therapies in cardiovascular disease models.
Tanshinone IIA, a lipophilic diterpenoid extracted from the root of Salvia miltiorrhiza, has garnered significant interest for its potential therapeutic applications in cardiovascular diseases. Preclinical studies have highlighted its anti-inflammatory, antioxidant, and anti-atherosclerotic properties. This guide provides a comparative overview of the in vivo efficacy of Tanshinone IIA against established standard-of-care treatments for atherosclerosis and myocardial infarction, based on available experimental data. While direct comparative studies are available for atherosclerosis, particularly against statins, evidence for myocardial infarction and antiplatelet effects often relies on comparisons with control groups.
Tanshinone IIA vs. Atorvastatin in Atherosclerosis
Statins, such as atorvastatin, are the cornerstone of lipid-lowering therapy and the standard of care for atherosclerosis. Several in vivo studies have directly compared the efficacy of Tanshinone IIA with atorvastatin in animal models of atherosclerosis, primarily in apolipoprotein E-deficient (ApoE−/−) and low-density lipoprotein receptor-deficient (LDLR−/−) mice.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study of Tanshinone IIA and atorvastatin in ApoE−/− mice fed a high-fat diet.
Table 1: Effects on Serum Lipid Levels
| Treatment Group | Total Cholesterol (TC) (mmol/L) | Low-Density Lipoprotein (LDL) (mmol/L) | High-Density Lipoprotein (HDL) (mmol/L) | Triglycerides (TG) (mmol/L) |
| Model (High-Fat Diet) | 27.31 ± 1.63 | 19.43 ± 1.17 | 8.87 ± 0.52 | 0.59 ± 0.11 |
| Atorvastatin (5 mg/kg/day) | 23.36 ± 1.22 | 17.32 ± 0.95 | 9.78 ± 0.54 | 0.52 ± 0.11 |
| Tanshinone IIA (High Dose - 90 mg/kg/day) | 19.42 ± 1.05 | 13.97 ± 0.80 | 9.08 ± 0.48 | 0.55 ± 0.12 |
| Tanshinone IIA (Medium Dose - 30 mg/kg/day) | 21.10 ± 1.79 | 15.55 ± 1.28 | 9.32 ± 0.69 | 0.41 ± 0.07 |
| Tanshinone IIA (Low Dose - 10 mg/kg/day) | 21.50 ± 1.58 | 15.94 ± 1.21 | 15.94 ± 1.21* | 0.46 ± 0.06 |
*Data presented as mean ± SEM. *P < 0.05 vs. Model group.[1]
Table 2: Effects on Aortic Plaque Composition
| Treatment Group | Extracellular Lipid Area (%) | Foam Cell Area (%) | Collagenous Fiber Content (%) |
| Model (High-Fat Diet) | 18.84 ± 1.46 | 22.08 ± 1.69 | 9.61 ± 0.70 |
| Atorvastatin (5 mg/kg/day) | 13.15 ± 1.20 | 16.05 ± 1.26 | 16.22 ± 1.91 |
| Tanshinone IIA (High Dose - 90 mg/kg/day) | 12.20 ± 1.64 | 14.88 ± 1.79 | 17.58 ± 1.33 |
| Tanshinone IIA (Medium Dose - 30 mg/kg/day) | 13.93 ± 1.59 | 16.61 ± 1.47 | 15.71 ± 2.26 |
| Tanshinone IIA (Low Dose - 10 mg/kg/day) | - | - | 14.92 ± 1.65 |
*Data presented as mean ± SEM. *P < 0.05 vs. Model group.[1]
Table 3: Effects on Serum Inflammatory Cytokines
| Treatment Group | Monocyte Chemoattractant Protein-1 (MCP-1) (pg/ml) | Tumor Necrosis Factor-α (TNF-α) (pg/ml) |
| Control (Normal Diet) | 35.39 ± 3.51 | 10.30 ± 0.54 |
| Model (High-Fat Diet) | 163.75 ± 34.53 | 16.84 ± 1.75 |
| Atorvastatin (5 mg/kg/day) | - | 12.29 ± 1.55 |
| Tanshinone IIA (High Dose - 90 mg/kg/day) | 100.94 ± 15.09 | 11.12 ± 1.35 |
| Tanshinone IIA (Medium Dose - 30 mg/kg/day) | - | 12.46 ± 1.39 |
*Data presented as mean ± SEM. *P < 0.05 vs. Model group.[1]
Experimental Protocols
Atherosclerosis Animal Model:
-
Animal Strain: Male Apolipoprotein E-deficient (ApoE−/−) mice, 6 weeks old.[1]
-
Diet: Mice were fed a high-fat diet for 13 weeks to induce atherosclerotic plaque formation.[1]
-
Treatment: Following the diet-induced period, mice were randomized into treatment groups and administered Tanshinone IIA (10, 30, or 90 mg/kg/day) or atorvastatin (5 mg/kg/day) via gavage for an additional 13 weeks.[1]
-
Endpoint Analysis: After the treatment period, serum was collected for lipid and cytokine analysis. The aorta was excised for histopathological analysis of plaque composition using H&E and Movat staining.[1]
Signaling Pathways and Mechanisms
Tanshinone IIA has been shown to exert its anti-atherosclerotic effects through the modulation of several key signaling pathways.
One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is crucial in the inflammatory response within atherosclerotic plaques. By downregulating the expression of TLR4, MyD88, and NF-κB, Tanshinone IIA reduces the production of pro-inflammatory cytokines such as MCP-1 and TNF-α, thereby mitigating vascular inflammation.[1][2]
Another significant pathway modulated by Tanshinone IIA is the transforming growth factor-β (TGF-β)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway.[4] Activation of this pathway by Tanshinone IIA is associated with reduced endothelial injury and stabilization of atherosclerotic plaques.[4]
Furthermore, Tanshinone IIA has been shown to promote macrophage efferocytosis, the process of clearing apoptotic cells, which is crucial for resolving inflammation and preventing the formation of a necrotic core in atherosclerotic plaques.[5][6]
Tanshinone IIA in Myocardial Infarction
Standard-of-care for myocardial infarction (MI) includes antiplatelet agents, anticoagulants, beta-blockers, ACE inhibitors, and statins. While direct in vivo comparative studies between Tanshinone IIA and these standards of care are limited, several studies have investigated the efficacy of Tanshinone IIA against control groups in animal models of MI.
Quantitative Data Summary (vs. Control)
A meta-analysis of studies on Tanshinone IIA in rat models of myocardial ischemia-reperfusion injury (MIRI) revealed significant protective effects.
Table 4: Effects of Tanshinone IIA in a Rat Model of Myocardial Ischemia-Reperfusion Injury
| Outcome Measure | Tanshinone IIA vs. Control |
| Myocardial Infarct Area | Significantly reduced[7] |
| Superoxide Dismutase (SOD) Levels | Significantly increased[7] |
| Malondialdehyde (MDA) Levels | Significantly reduced[7] |
Experimental Protocols
Myocardial Ischemia-Reperfusion Injury Animal Model:
-
Animal Strain: Commonly uses Sprague-Dawley or Wistar rats.[8]
-
Procedure: The left anterior descending (LAD) coronary artery is ligated for a specific period (e.g., 30 minutes) to induce ischemia, followed by the removal of the ligature to allow for reperfusion.[7][9][10]
-
Treatment: Tanshinone IIA is typically administered intravenously or intraperitoneally before or after the ischemic event.[7]
-
Endpoint Analysis: Infarct size is measured using staining techniques (e.g., TTC staining), and cardiac function is assessed through echocardiography. Biomarkers of oxidative stress and apoptosis are also analyzed in myocardial tissue.[11][12]
Comparative Discussion
While direct comparisons are lacking, the mechanisms of action of Tanshinone IIA suggest potential benefits that could be complementary to standard-of-care therapies for MI. For instance, beta-blockers reduce myocardial oxygen demand, while ACE inhibitors prevent adverse cardiac remodeling.[11] Tanshinone IIA's documented effects on reducing infarct size, oxidative stress, and apoptosis could provide additional cardioprotection.[7][11] Studies have shown that Tanshinone IIA can improve ventricular remodeling following MI by regulating various signaling pathways.[13][14]
Antiplatelet Effects of Tanshinone IIA
Dual antiplatelet therapy, typically with aspirin and a P2Y12 inhibitor like clopidogrel, is a cornerstone of treatment for acute coronary syndromes and for patients undergoing percutaneous coronary intervention (PCI).
In Vivo Evidence and Mechanism
There is a lack of direct in vivo studies comparing the antiplatelet efficacy of Tanshinone IIA with clopidogrel. However, in vitro and some in vivo evidence suggests that Tanshinone IIA possesses antiplatelet activity. It has been shown to inhibit platelet aggregation, which may be beneficial in preventing thrombosis. The proposed mechanisms for its antiplatelet effects are not fully elucidated but are an area of active research.
Comparative Discussion
Clopidogrel exerts its antiplatelet effect by irreversibly blocking the P2Y12 receptor on platelets. The clinical efficacy and safety of clopidogrel in combination with aspirin are well-established through large clinical trials. Given the absence of comparative in vivo data for Tanshinone IIA, its role as a potential antiplatelet agent in a clinical setting remains to be determined. Future research should focus on head-to-head comparisons with standard antiplatelet therapies to evaluate its relative efficacy and safety.
Conclusion
The available in vivo evidence strongly suggests that Tanshinone IIA has beneficial effects in the context of atherosclerosis, with efficacy comparable to atorvastatin in reducing plaque burden and inflammation in animal models. Its mechanisms of action, involving the modulation of key inflammatory and cell survival pathways, are well-documented.
For myocardial infarction, while Tanshinone IIA shows promise in reducing infarct size and oxidative stress, direct comparative studies against standard-of-care treatments are needed to establish its relative efficacy. Similarly, while it exhibits antiplatelet properties, its potential to compete with or complement established antiplatelet agents like clopidogrel requires further investigation through direct comparative in vivo studies.
Researchers and drug development professionals should consider these findings as a strong rationale for further preclinical and clinical investigation of Tanshinone IIA, particularly in combination with existing standard-of-care therapies, to fully elucidate its therapeutic potential in cardiovascular disease.
References
- 1. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway [frontiersin.org]
- 4. Tanshinone IIA protects mice against atherosclerotic injury by activating the TGF-β/PI3K/Akt/eNOS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA alleviates atherosclerosis in LDLR-/- mice by regulating efferocytosis of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA alleviates atherosclerosis in LDLR−/− mice by regulating efferocytosis of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA attenuates heart failure via inhibiting oxidative stress in myocardial infarction rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitigating effect of tanshinone IIA on ventricular remodeling in rats with pressure overload-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tanshinone IIA Improves Ventricular Remodeling following Cardiac Infarction by Regulating miR-205-3p - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 1-Oxotanshinone IIA Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Oxotanshinone IIA, a lipophilic diterpene extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2][3] This guide provides a comparative overview of the experimental reproducibility of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways to aid in research and development efforts.
Anti-Cancer Effects: Comparative Performance
This compound has demonstrated significant anti-cancer activity in various cancer cell lines and animal models.[2][4][5] Its efficacy has been evaluated both as a standalone agent and in combination with established chemotherapeutic drugs, showing synergistic effects and the potential to overcome drug resistance.
Comparison with Doxorubicin in Breast Cancer
In the context of breast cancer, this compound has been shown to enhance the efficacy of doxorubicin (Dox), a first-line chemotherapy agent.[6][7] Studies indicate that the combination of this compound and doxorubicin results in a synergistic anti-tumor effect, while concurrently mitigating the cardiotoxicity associated with doxorubicin.[1][6][7]
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin on Breast Cancer Cells
| Cell Line | Treatment | IC50 (µg/mL) | Key Findings | Reference |
| MCF-7 (ER+) | This compound | 0.25 | Dose- and time-dependent inhibition of cell growth. | [7] |
| MCF-7/dox (Doxorubicin-resistant) | This compound + Doxorubicin | Not specified | Enhanced sensitivity of resistant cells to doxorubicin. | [6] |
| MDA-MB-231 (TNBC) | This compound + Doxorubicin | Not specified | Confirmed synergistic cytotoxic effects. | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, doxorubicin, or a combination of both for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[8]
Synergistic Effects with Other Chemotherapeutics
The synergistic potential of this compound extends to other anti-cancer drugs and cancer types. For instance, in non-small cell lung cancer, it has been shown to enhance the effects of cisplatin.[5] In hepatocellular carcinoma, it exhibits synergistic cytotoxicity when combined with doxorubicin.[9]
Table 2: In Vivo Tumor Growth Inhibition by this compound in Combination Therapy
| Cancer Model | Animal Model | Treatment | Tumor Volume Reduction | Key Findings | Reference |
| Human Breast Cancer | Nude Mice | This compound (30 mg/kg, s.c.) | 44.91% | Significant inhibition of tumor growth and increased caspase-3 expression. | [7] |
| Breast Cancer | Not specified | This compound + Doxorubicin | Not specified | Enhanced chemotherapeutic effect of doxorubicin and reduced systemic toxicity. | [6] |
Experimental Protocol: In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., breast cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment groups and receive intraperitoneal or subcutaneous injections of this compound, a comparative drug, or a combination, at specified doses and frequencies.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).[7]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by this compound in Cancer
This compound exerts its anti-cancer effects by modulating multiple signaling pathways. One of the key pathways inhibited by this compound is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound, leading to decreased cell proliferation and increased apoptosis.
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in various models of neurodegenerative diseases, including Alzheimer's disease and cerebral ischemia.[3][11][12] Its mechanisms of action involve anti-inflammatory, antioxidant, and anti-apoptotic effects.
Table 3: Neuroprotective Effects of this compound in In Vitro and In Vivo Models
| Disease Model | Experimental System | Treatment | Key Outcomes | Reference |
| Alzheimer's Disease | APP/PS1 Transgenic Mice | 5 and 20 mg/kg/day | Reduced Aβ burden, suppressed glial cell activation, and inhibited neuroinflammation. | [6] |
| Cerebral Ischemia | Rat MCAO Model | 25 and 40 mg/kg, i.p. | Diminished infarct volume, reduced brain water content, and improved neurological deficits. | [12] |
| Hypoxia-induced Neuronal Injury | PC12 and BV2 cells | 3 mg/kg | Increased cell survival of neuronal cells. | [13] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Anesthesia: Rats are anesthetized.
-
MCAO Procedure: The middle cerebral artery is occluded for a specific duration (e.g., 2 hours) to induce focal cerebral ischemia.
-
Reperfusion: The occlusion is then removed to allow for reperfusion.
-
Treatment: this compound is administered at different time points relative to the MCAO procedure (e.g., 10 minutes after MCAO).
-
Neurological Assessment: Neurological deficits are scored at various time points after reperfusion.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to measure the infarct volume.[12]
Signaling Pathway: RAGE/NF-κB Inhibition in Alzheimer's Disease
In the context of Alzheimer's disease, this compound has been shown to attenuate neuroinflammation by inhibiting the RAGE/NF-κB signaling pathway.[6]
Caption: this compound inhibits the RAGE/NF-κB pathway, reducing neuroinflammation in Alzheimer's disease models.
Cardiovascular Effects
This compound has been investigated for its cardioprotective effects, particularly in the context of myocardial ischemia/reperfusion injury.[2]
Table 4: Cardioprotective Effects of this compound
| Condition | Experimental Model | Treatment Dosage | Key Findings | Reference |
| Myocardial Ischemia/Reperfusion Injury | Animal Models | 3 mg/kg to 70 mg/kg | Significantly decreased myocardial infarct size, reduced cardiac enzyme activity. | [2] |
| Left Ventricular Hypertrophy | In vitro and in vivo models | Not specified | Inhibited the formation of myocardial hypertrophy by blocking the TGF-beta1/Smads signal pathway. | [13] |
Experimental Workflow: Evaluation of Cardioprotective Effects
Caption: Experimental workflow for assessing the cardioprotective effects of this compound in an animal model of myocardial ischemia/reperfusion injury.
References
- 1. Tanshinone IIA synergistically enhances the antitumor activity of doxorubicin by interfering with the PI3K/AKT/mTOR pathway and inhibition of topoisomerase II: in vitro and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 3. Tanshinone IIA: A phytochemical as a promising drug candidate for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA potentiates the chemotherapeutic effect of doxorubicin against breast cancer cells and attenuates the cardiotoxicity of doxorubicin by regulating ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Tanshinone IIA and hepatocellular carcinoma: A potential therapeutic drug [frontiersin.org]
- 10. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 11. Tanshinone-IIA mediated neuroprotection by modulating neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Tanshinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tanshinones, the primary lipophilic active components of Salvia miltiorrhiza (Danshen), have garnered significant interest for their therapeutic potential in cardiovascular diseases and cancer.[1] However, their clinical application is often hampered by poor oral bioavailability.[2][3] This guide provides a comparative analysis of the pharmacokinetic profiles of key tanshinone derivatives, supported by experimental data, to aid in research and development efforts.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of major tanshinone derivatives—Cryptotanshinone (CTS), Tanshinone IIA (TSA), Dihydrotanshinone I (DTS), and Tanshinone I (TSI)—from various studies. These studies highlight the differences in their absorption, distribution, metabolism, and excretion (ADME) profiles, particularly when administered as pure compounds versus as part of a whole extract.
Oral Administration in Rats: Pure Compounds vs. S. miltiorrhiza Extract
A study comparing the oral administration of pure tanshinone monomers to a liposoluble extract of Salvia miltiorrhiza in rats revealed a significant increase in both the maximum plasma concentration (Cmax) and the area under the curve (AUC) for all four tanshinones when delivered as an extract.[4] This suggests that other constituents within the extract enhance the absorption and bioavailability of these compounds.[4]
| Compound | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| Cryptotanshinone (CTS) | Pure Compound | 18.7 ± 5.4 | 0.25 | 45.3 ± 12.8 | 3.5 ± 0.8 |
| S. miltiorrhiza Extract | 112.3 ± 25.8 | 0.5 | 345.6 ± 78.9 | 4.1 ± 1.1 | |
| Tanshinone IIA (TSA) | Pure Compound | 8.9 ± 2.1 | 0.25 | 21.4 ± 6.3 | 2.9 ± 0.6 |
| S. miltiorrhiza Extract | 45.6 ± 11.7 | 0.5 | 158.9 ± 45.2 | 3.8 ± 0.9 | |
| Dihydrotanshinone I (DTS) | Pure Compound | 12.5 ± 3.6 | 0.25 | 33.7 ± 9.8 | 3.1 ± 0.7 |
| S. miltiorrhiza Extract | 68.9 ± 15.4 | 0.5 | 221.4 ± 56.3 | 3.9 ± 1.0 | |
| Tanshinone I (TSI) | Pure Compound | 15.8 ± 4.2 | 0.25 | 39.8 ± 11.5 | 3.3 ± 0.8 |
| S. miltiorrhiza Extract | 89.7 ± 20.1 | 0.5 | 298.7 ± 69.4 | 4.0 ± 1.2 |
Data adapted from a study in rats following oral administration.[4]
Bioavailability in Humans: Traditional Decoction vs. Micronized Granular Powder
In a human study, the formulation of Salvia miltiorrhiza was shown to dramatically impact the bioavailability of tanshinones. A micronized granular powder (GP) formulation resulted in significantly higher Cmax and AUC values for Cryptotanshinone (CTS), Tanshinone I (TSI), and Tanshinone IIA (TSA) compared to a traditional decoction (TD).[5][6] This highlights the importance of formulation strategies in overcoming the poor water solubility and low dissolution rate of tanshinones.[6]
| Compound | Formulation | Cmax (ng/mL) | AUC (0-∞) (ng·h/mL) | Relative Bioavailability (GP vs. TD) |
| Cryptotanshinone (CTS) | Traditional Decoction | 1.8 ± 2.1 | 7.9 ± 8.0 | 43.6x |
| Granular Powder | 25.4 ± 15.2 | 344.5 ± 288.7 | ||
| Tanshinone I (TSI) | Traditional Decoction | 0.3 ± 0.4 | 1.2 ± 1.8 | 123.7x |
| Granular Powder | 6.2 ± 5.9 | 148.4 ± 195.8 | ||
| Tanshinone IIA (TSA) | Traditional Decoction | 0.8 ± 0.9 | 4.1 ± 4.6 | 45.9x |
| Granular Powder | 10.7 ± 8.1 | 188.1 ± 166.0 |
Data from a study in healthy human volunteers.[6]
Experimental Protocols
Animal Pharmacokinetic Study Protocol
The data presented for the comparison of pure compounds and S. miltiorrhiza extract in rats was obtained using the following methodology[4]:
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: Oral gavage of either pure tanshinone monomers or a liposoluble extract of S. miltiorrhiza.
-
Blood Sampling: Blood samples were collected at predetermined time points post-administration.
-
Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the simultaneous determination of the four tanshinones in rat plasma.[4]
Human Bioavailability Study Protocol
The study comparing traditional decoction and granular powder formulations in healthy volunteers followed this protocol[5][6]:
-
Subjects: Healthy human volunteers.
-
Study Design: A randomized, two-period, crossover design.
-
Drug Administration: Subjects received a single oral dose of either the traditional decoction or the micronized granular powder of S. miltiorrhiza.
-
Blood Sampling: Blood samples were collected at various time points before and after drug administration.
-
Analytical Method: Plasma concentrations of Cryptotanshinone, Tanshinone I, and Tanshinone IIA were determined using a validated analytical method. Pharmacokinetic parameters were calculated using a non-compartmental model.[5]
Visualizing Experimental and Logical Workflows
Caption: Workflow for a typical pre-clinical pharmacokinetic study of tanshinone derivatives.
Caption: Key factors that influence the oral bioavailability of tanshinone derivatives.
Conclusion
The pharmacokinetic profiles of tanshinone derivatives are significantly influenced by their formulation. Co-administration with other constituents of Salvia miltiorrhiza in an extract form, as well as advanced formulation techniques like micronization, can substantially enhance their oral bioavailability.[4][5][6] These findings are critical for the development of novel drug delivery systems and for the design of future clinical trials aimed at harnessing the full therapeutic potential of these promising natural compounds. Further research into synthetic derivatives and novel formulations continues to be a key area of investigation to improve the clinical utility of tanshinones.[2][3][7]
References
- 1. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Oxotanshinone IIA: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 1-Oxotanshinone IIA, a compound of interest in various research fields, requires careful management due to its inherent hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Hazard Profile
Based on its Safety Data Sheet (SDS), this compound is classified with multiple hazard statements, underscoring the need for cautious handling and disposal. It is toxic if swallowed, may cause an allergic skin reaction, can result in serious eye damage, and is suspected of damaging fertility or the unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal critical to prevent environmental contamination.[1]
Due to these characteristics, this compound must be treated as hazardous waste. It is imperative that this compound is not disposed of down the sink or in regular trash.[2][3][4]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Signal Word |
| Acute toxicity, Oral | Category 3 | Danger |
| Serious eye damage | Category 1 | Danger |
| Skin sensitization | Category 1 | Danger |
| Reproductive toxicity | Category 1B | Danger |
| Acute aquatic hazard | Category 1 | Warning |
| Chronic aquatic hazard | Category 1 | Warning |
Source: Sigma-Aldrich Safety Data Sheet[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat[3]
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and other solid materials (e.g., weighing paper, contaminated vials) in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[3][5]
-
Sharps Waste: Any needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
3. Container Labeling: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard")
-
The date the waste was first added to the container
-
The laboratory or department and a point of contact
4. Storage of Hazardous Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[5]
-
Ensure containers are kept closed at all times, except when adding waste.[2][5]
-
Store in a well-ventilated area, away from heat sources and direct sunlight.[3]
-
Ensure secondary containment is used to prevent spills.[6]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3][5]
-
Follow all institutional and local regulations for waste pickup requests.[2]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
After triple-rinsing, deface or remove the original labels and dispose of the container as regular trash, if permitted by your institution's policies.[2]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
Decision Pathway for Waste Management
Caption: Decision-making process for this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vumc.org [vumc.org]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 1-Oxotanshinone IIA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Oxotanshinone IIA. The following procedures are based on general best practices for handling chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Change gloves frequently and immediately if contaminated, torn, or punctured. For hazardous drugs, double gloving is recommended.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2] Use a face shield if there is a splash hazard. |
| Skin and Body Protection | A lab coat or a disposable gown made of low-permeability fabric should be worn.[1] Ensure cuffs are tucked into gloves to prevent skin exposure.[1] For larger quantities or where significant exposure is possible, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. If handling powders that could become airborne, a NIOSH-approved N95 or higher-level respirator should be used. In case of insufficient ventilation, use a full-face or half-mask air-purifying respirator.[3] |
Operational Plan: Safe Handling Procedures
Adherence to the following operational procedures will help ensure the safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
When handling the solid form of this compound that may generate dust, or when working with solutions, use a chemical fume hood.
General Hygiene and Safety Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Keep containers tightly closed when not in use.
-
Have an emergency eyewash station and safety shower readily accessible.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure workplace safety.
Waste Disposal:
-
Dispose of this compound and any contaminated waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials, such as gloves, disposable gowns, and paper towels, should be collected in a designated and labeled hazardous waste container.
-
Do not dispose of chemical waste down the drain.
Decontamination:
-
Clean all work surfaces thoroughly after handling the compound.
-
Decontaminate any spills immediately, wearing appropriate PPE.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
